Resorufin butyrate
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(7-oxophenoxazin-3-yl) butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-2-3-16(19)20-11-5-7-13-15(9-11)21-14-8-10(18)4-6-12(14)17-13/h4-9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJTZDRUTUWWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407477 | |
| Record name | Resorufin butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15585-42-9 | |
| Record name | Resorufin butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dual Nature of Resorufin Butyrate: A Technical Guide to its Mechanism of Action and Application
For Immediate Release
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Resorufin (B1680543) butyrate (B1204436), a widely utilized fluorogenic substrate. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of its primary enzymatic activation and the significant downstream cellular effects of its metabolic byproducts. This document delves into the core principles of its application in enzymatic and cell-based assays, providing detailed experimental protocols and quantitative data to facilitate robust and reproducible research.
Core Mechanism: Enzymatic Activation and Fluorogenic Response
Resorufin butyrate is a non-fluorescent molecule that serves as a substrate for a variety of hydrolytic enzymes, primarily triglyceride lipases and cholinesterases.[1][2][3] The core of its mechanism lies in the enzymatic cleavage of the butyrate ester bond. This hydrolysis reaction releases two key products: butyrate and resorufin. The latter, resorufin, is a highly fluorescent compound with a distinct pink color.[4]
The intensity of the fluorescence emitted by resorufin is directly proportional to the enzymatic activity. This property allows for the real-time, quantitative measurement of enzyme kinetics. The excitation and emission maxima of resorufin are typically around 570 nm and 580 nm, respectively, making it compatible with standard fluorescence detection instrumentation. This straightforward and sensitive detection method has established this compound as a valuable tool in high-throughput screening (HTS) for enzyme inhibitors and modulators.
dot
Caption: Enzymatic hydrolysis of this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of this compound in enzymatic assays.
Table 1: Kinetic Parameters for Bovine Lipoprotein Lipase (B570770) (bLPL)
| Parameter | Value | Enzyme | Source |
| Km | ~40 µM | Bovine Lipoprotein Lipase |
Table 2: IC50 Values of Lipase Inhibitors Determined by this compound Assay
| Inhibitor | IC50 | Enzyme | Source |
| Orlistat | 2.51 nM | Human Pancreatic Lipase | |
| Procyanidin | 0.55 µM | Human Pancreatic Lipase | |
| Carnosol | 0.58 µM | Human Pancreatic Lipase | |
| Sciadopitysin | 1.36 µM | Human Pancreatic Lipase | |
| Ivermectin | 1.75 µM | Human Pancreatic Lipase | |
| Raloxifene | 5.63 µM | Human Pancreatic Lipase | |
| Sorafenib tosylate | 15.56 µM | Human Pancreatic Lipase |
Experimental Protocols
Enzymatic Assay for Lipase Activity
This protocol provides a general framework for measuring lipase activity using this compound. Optimization of concentrations and incubation times may be necessary for specific enzymes and experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified lipase or esterase
-
Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.5)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagent Dilutions:
-
Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 100 nM).
-
Dilute the enzyme in assay buffer to the desired final concentration (e.g., 10 nM for bLPL).
-
-
Assay Setup:
-
Add 50 µL of the diluted enzyme solution to each well of the microplate.
-
To initiate the reaction, add 50 µL of the diluted this compound solution to each well.
-
Include control wells containing assay buffer and substrate but no enzyme to measure background fluorescence.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using an excitation wavelength of ~570 nm and an emission wavelength of ~580 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the fluorescence readings of the enzyme-containing wells.
-
Plot the fluorescence intensity against time to determine the initial reaction velocity (V0).
-
For inhibitor screening, pre-incubate the enzyme with the inhibitor before adding the substrate and calculate the percent inhibition.
-
dot
Caption: General experimental workflow for an enzymatic assay.
Downstream Cellular Effects: The Butyrate and Resorufin Moieties
The utility of this compound in cell-based assays requires careful consideration of the biological activities of its hydrolysis products.
The Bioactivity of Butyrate
The released butyrate is a short-chain fatty acid (SCFA) with well-documented and potent biological effects. Researchers using this compound in cellular systems must be aware of these potential off-target effects.
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a known inhibitor of histone deacetylases. This can lead to changes in gene expression, cell cycle arrest, and induction of apoptosis.
-
G-Protein Coupled Receptor (GPCR) Signaling: Butyrate can activate specific GPCRs, such as GPR41 and GPR43, which are involved in various physiological processes, including immune regulation and metabolism.
-
Modulation of Signaling Pathways: Butyrate has been shown to influence key signaling pathways, including NF-κB, which plays a central role in inflammation.
dot
Caption: Signaling pathways affected by butyrate.
Considerations for Resorufin in Cellular Assays
While resorufin is a valuable fluorescent reporter, its potential for cytotoxicity, particularly in long-term cell culture experiments, should be acknowledged. High concentrations of resorufin or prolonged exposure can interfere with cell viability and metabolic activity. Therefore, it is crucial to perform appropriate controls and to use the lowest effective concentration of this compound in cell-based assays.
Conclusion
This compound is a powerful tool for the study of lipases and esterases due to its simple and sensitive fluorogenic mechanism. However, a comprehensive understanding of its mechanism of action extends beyond the initial enzymatic cleavage. The bioactivity of its hydrolysis products, butyrate and resorufin, necessitates careful experimental design and data interpretation, especially in the context of cell-based assays. By considering both the primary enzymatic reaction and the potential downstream cellular effects, researchers can leverage the full potential of this compound for accurate and insightful scientific discovery.
References
Resorufin Butyrate: A Fluorogenic Substrate for Cholinesterase Activity and Inhibition Assays
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Resorufin (B1680543) butyrate (B1204436) is a fluorogenic substrate utilized in biochemical assays to measure the activity of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] These enzymes play a crucial role in the regulation of cholinergic signaling by hydrolyzing the neurotransmitter acetylcholine.[3][4][5] The inhibition of cholinesterases is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis, making the accurate measurement of their activity essential in drug discovery and development. This technical guide provides a comprehensive overview of resorufin butyrate, its mechanism of action, experimental protocols for its use, and its application in inhibitor screening.
Core Concepts
Chemical Properties and Mechanism of Action
This compound is the butyrate ester of resorufin. In its esterified form, it is a non-fluorescent molecule. Upon enzymatic cleavage by a cholinesterase, the highly fluorescent product, resorufin, is released. The increase in fluorescence intensity is directly proportional to the enzymatic activity, allowing for a sensitive and continuous monitoring of the reaction.
The enzymatic reaction can be visualized as follows:
References
A Technical Guide to the Fluorescence Properties of Resorufin Butyrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core fluorescence properties of Resorufin butyrate (B1204436), a key fluorogenic substrate used in a variety of enzymatic assays. This document provides a comprehensive overview of its mechanism of action, key quantitative data, and detailed experimental protocols to enable its effective application in research and drug development.
Introduction
Resorufin butyrate is a non-fluorescent molecule that serves as a substrate for various esterase enzymes, most notably triglyceride lipases and cholinesterases.[1][2] Upon enzymatic cleavage of the butyrate group, it is hydrolyzed to produce Resorufin, a highly fluorescent compound with a distinct pink color.[3] This enzymatic conversion forms the basis of a sensitive and continuous assay for detecting enzyme activity. The fluorescence intensity of the resulting Resorufin is directly proportional to the enzymatic activity, making it an invaluable tool for high-throughput screening and enzyme kinetics studies.[4][5]
Mechanism of Fluorescence
The fluorescence of the this compound system is dependent on the enzymatic hydrolysis of the substrate. In its native state, the butyrate group attached to the Resorufin core quenches its fluorescence. Esterases, such as lipases or cholinesterases, catalyze the cleavage of the ester bond, releasing the highly fluorescent Resorufin molecule.
Quantitative Fluorescence Properties
The utility of this compound as a fluorogenic substrate is defined by the distinct spectral properties of its hydrolysis product, Resorufin. The following tables summarize the key quantitative data for Resorufin.
| Property | Value | Notes |
| Excitation Maximum (λex) | 571 nm | Can range from 530-570 nm depending on the source and conditions. |
| Emission Maximum (λem) | 584 nm | Can range from 580-590 nm. |
| Molar Extinction Coefficient (ε) | 65,000 cm⁻¹M⁻¹ | Measured in Methanol. |
| Quantum Yield (Φ) | 0.75 |
Table 1: Core Fluorescence Properties of Resorufin
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C₁₆H₁₃NO₄ | 283.28 g/mol | 15585-42-9 |
| Resorufin | C₁₂H₇NO₃ | 213.19 g/mol | 635-78-9 |
Table 2: Physicochemical Properties
Experimental Protocols
This section provides a detailed methodology for a typical enzyme assay using this compound as a substrate. The following protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.
Preparation of Stock Solutions
This compound Stock Solution (e.g., 10 mM):
-
Weigh out the required amount of this compound powder.
-
Dissolve the powder in a suitable organic solvent such as DMSO or DMF to a final concentration of 10 mM.
-
Store the stock solution at -20°C or -80°C, protected from light. For frequent use, aliquots can be stored at 4°C for shorter periods.
Enzyme Stock Solution:
-
Prepare the enzyme stock solution in a buffer appropriate for maintaining its activity.
-
The final concentration of the enzyme will depend on its specific activity and should be determined empirically.
Assay Buffer:
-
A common assay buffer is Phosphate-Buffered Saline (PBS) at pH 7.5. The buffer composition should be optimized for the specific enzyme being assayed.
Enzyme Assay Protocol
The following protocol is designed for a 96-well plate format but can be adapted for other formats.
-
Prepare the Reaction Mixture: In each well of a black, opaque 96-well plate, add the assay buffer.
-
Add Enzyme: Add the desired amount of enzyme to the wells. Include control wells with no enzyme to measure background fluorescence.
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the this compound stock solution to each well to achieve the desired final concentration (e.g., in the low micromolar range).
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader.
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Excitation Wavelength: 560 nm
-
Emission Wavelength: 590 nm
-
Measurement Mode: Kinetic, with readings taken at regular intervals (e.g., every 30-60 seconds) for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control wells) from the fluorescence readings of the experimental wells.
-
Plot the fluorescence intensity against time. The initial rate of the reaction is determined from the slope of the linear portion of the curve.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for a high-throughput screening assay using this compound.
Conclusion
This compound is a robust and versatile fluorogenic substrate for the continuous monitoring of esterase activity. Its favorable spectroscopic properties, including a high extinction coefficient and quantum yield upon conversion to Resorufin, provide excellent sensitivity for a wide range of applications in drug discovery and diagnostics. The straightforward assay protocol and compatibility with high-throughput screening platforms make it an essential tool for researchers and scientists in the field. Careful optimization of assay conditions is crucial to ensure accurate and reproducible results.
References
An In-depth Technical Guide to Resorufin Butyrate: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorufin (B1680543) butyrate (B1204436) is a versatile fluorogenic substrate widely employed in biochemical and cell-based assays. Its utility lies in its non-fluorescent nature, which upon enzymatic cleavage, yields the highly fluorescent product, resorufin. This property makes it an invaluable tool for the sensitive and continuous monitoring of various enzymatic activities, particularly those of lipases and cholinesterases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of Resorufin butyrate, complete with detailed experimental protocols and visual representations of its mechanism of action.
Chemical Structure and Properties
This compound, systematically named (7-oxophenoxazin-3-yl) butanoate, is an ester derivative of resorufin. The butyrate group renders the molecule non-fluorescent. Enzymatic hydrolysis of this ester linkage releases resorufin, a highly fluorescent molecule with a distinct pink color.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 15585-42-9 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₃NO₄ | [2] |
| Molecular Weight | 283.28 g/mol | |
| Appearance | Orange crystalline solid | |
| Melting Point | 136 - 138 °C | |
| IUPAC Name | (7-oxophenoxazin-3-yl) butanoate | |
| InChI Key | RGJTZDRUTUWWTD-UHFFFAOYSA-N | |
| Canonical SMILES | CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
Spectral Properties
The utility of this compound as a fluorogenic substrate is defined by the spectral properties of its hydrolysis product, resorufin.
| Property | Wavelength (nm) | Reference |
| Excitation (Resorufin) | 540-570 | |
| Emission (Resorufin) | 580-590 | |
| Quantum Yield (Resorufin in Water) | 0.75 |
Solubility
The solubility of this compound in various solvents is a critical factor for its use in different assay formats.
| Solvent | Solubility | Reference |
| DMSO | 5 mg/mL | |
| DMF | 20 mg/mL | |
| Ethanol | 0.1 mg/mL | |
| DMF:PBS (pH 7.2) (1:7) | 0.12 mg/mL |
Mechanism of Action: Enzymatic Hydrolysis
The fundamental principle behind the use of this compound is its enzymatic hydrolysis. In the presence of a suitable hydrolase, such as a lipase (B570770) or cholinesterase, the ester bond is cleaved, releasing butyric acid and the highly fluorescent resorufin. The increase in fluorescence intensity over time is directly proportional to the enzymatic activity.
Caption: Enzymatic cleavage of non-fluorescent this compound.
Experimental Protocols
High-Throughput Lipase Assay
This protocol is adapted from a study on a soluble and monomeric high-throughput substrate for triglyceride lipase.
Materials:
-
This compound
-
Bovine lipoprotein lipase (bLPL)
-
Phosphate-buffered saline (PBS), pH 7.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
384-well microplates (black, clear bottom)
-
Fluorescence plate reader with excitation/emission wavelengths of ~500/593 nm
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare the assay buffer: PBS, pH 7.5, containing 5% DMSO.
-
Prepare the enzyme solution: Dilute bLPL in the assay buffer to a final concentration of 10 nM.
-
Prepare the substrate solution: Dilute the this compound stock solution in the assay buffer to a final concentration of 100 nM.
-
Assay setup:
-
Add 25 µL of the enzyme solution to each well of the 384-well plate.
-
To test for inhibitors, add the compound of interest at this stage and incubate for a desired period (e.g., 30 minutes).
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence at an excitation wavelength of ~500 nm and an emission wavelength of ~593 nm over time (e.g., every minute for 60 minutes).
-
-
Data Analysis:
-
The rate of the reaction is determined by the linear portion of the fluorescence increase over time.
-
Enzyme activity is proportional to the slope of this line.
-
Caption: A generalized workflow for a lipase assay using this compound.
Cholinesterase Assay
This compound is also a substrate for cholinesterase. The principle of the assay is identical to the lipase assay, where the enzymatic activity of cholinesterase is monitored by the increase in fluorescence due to the production of resorufin. The assay conditions, such as buffer pH and substrate concentration, would need to be optimized for the specific cholinesterase being studied.
Cell Viability and Cytotoxicity Assays
While this compound itself is not typically used for cell viability assays, its hydrolysis product, resorufin, is the fluorescent end-product of the widely used resazurin (B115843) (AlamarBlue®) assay. In this assay, the non-fluorescent resazurin is reduced by metabolically active cells to the fluorescent resorufin. This principle can be adapted to measure the activity of intracellular esterases using a cell-permeable ester of resorufin.
The conversion of resazurin to resorufin by cellular reductases is a key indicator of metabolic activity and, therefore, cell viability.
References
A Technical Guide to the Solubility of Resorufin Butyrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of resorufin (B1680543) butyrate (B1204436) in various common laboratory solvents. The information contained herein is intended to assist researchers, scientists, and drug development professionals in the effective use of this fluorogenic substrate for in vitro assays. This document details quantitative solubility data, experimental protocols for solubility determination, and relevant biological signaling pathways where resorufin butyrate is a key reagent.
Quantitative Solubility of this compound
This compound is a hydrophobic compound, and its solubility is a critical factor for its application in enzymatic assays, particularly in aqueous buffer systems. The following table summarizes the available quantitative solubility data for this compound in several organic solvents and a buffered aqueous solution.
| Solvent | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~ 5[1][2] | A common solvent for creating high-concentration stock solutions. |
| Dimethylformamide (DMF) | ~ 20[1][2] | Offers the highest solubility among the tested organic solvents. |
| Ethanol | ~ 0.1[1] | Significantly lower solubility compared to DMSO and DMF. |
| Methanol (B129727) | Soluble | While qualitatively described as soluble in alcohols, specific quantitative data in mg/mL for methanol is not readily available in the reviewed literature. |
| Acetone | Soluble | Similar to methanol, this compound is expected to be soluble, but precise quantitative data is not specified in the available resources. |
| DMF:PBS (pH 7.2) (1:7) | ~ 0.12 | Demonstrates the limited solubility in aqueous buffers even with a co-solvent. For maximum solubility, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer. |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental aspect of preclinical drug development and in vitro assay design. Two common methods for assessing solubility are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay Protocol
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock solution into an aqueous buffer. This method is often used in high-throughput screening to identify compounds with potential solubility issues early in the discovery process.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution to a corresponding well in a new microplate containing the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility and biological assays.
-
Incubation: The plate is typically incubated at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.
-
Detection of Precipitation: The amount of precipitated material is measured. Common detection methods include:
-
Turbidimetry/Nephelometry: Measures the light scattering caused by insoluble particles.
-
Direct UV/Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the soluble compound in the supernatant is determined by measuring its absorbance at a specific wavelength.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Thermodynamic (Equilibrium) Solubility Assay Protocol
Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase. This is considered the "true" solubility of a compound.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., water, buffer, or organic solvent).
-
Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.
-
Concentration Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): Provides accurate quantification.
-
UV/Vis Spectroscopy: A simpler method if this compound has a distinct chromophore.
-
-
Data Analysis: The measured concentration represents the thermodynamic solubility of this compound in the tested solvent at that specific temperature.
Signaling Pathways and Applications
This compound serves as a fluorogenic substrate for various esterases, most notably triglyceride lipases and cholinesterases. Upon enzymatic cleavage of the butyrate group, the highly fluorescent product, resorufin, is released. This property allows for the continuous monitoring of enzyme activity.
Triglyceride Hydrolysis Pathway
Triglyceride lipases, such as lipoprotein lipase (B570770) (LPL), hepatic lipase (HL), and endothelial lipase (EL), play a crucial role in lipid metabolism by hydrolyzing triglycerides into fatty acids and glycerol. This process is fundamental for energy homeostasis. This compound can be used to assay the activity of these lipases in vitro.
Cholinergic Signaling Pathway
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are essential enzymes in the nervous system that terminate neurotransmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. This compound can act as a substrate for these enzymes, allowing for the measurement of their activity, which is relevant in the study of neurodegenerative diseases and the screening of cholinesterase inhibitors.
References
A Technical Guide to Resorufin Butyrate: Excitation, Emission, and Assay Protocols for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Resorufin butyrate (B1204436), a versatile fluorogenic substrate, for researchers, scientists, and professionals in drug development. This document details its spectral properties, enzymatic hydrolysis, and applications in high-throughput screening, supported by experimental protocols and signaling pathway diagrams.
Core Concepts: From Non-Fluorescent to Highly Fluorescent
Resorufin butyrate is a valuable tool in biochemical assays due to its property as a fluorogenic substrate. In its native state, it is a non-fluorescent molecule. However, upon enzymatic cleavage by esterases such as triglyceride lipases and cholinesterases, it releases the highly fluorescent compound, Resorufin. This reaction forms the basis of a sensitive and continuous assay to measure the activity of these enzymes. The quantification of Resorufin's fluorescence allows for the determination of enzyme activity, making it a powerful tool in drug discovery for screening potential therapeutic agents.[1][2]
Spectral Properties of this compound and Resorufin
The utility of this compound as a fluorogenic substrate is fundamentally tied to the distinct spectral properties of its hydrolyzed product, Resorufin. While this compound itself is essentially non-fluorescent, Resorufin exhibits strong fluorescence with excitation and emission maxima in the yellow-orange region of the spectrum. This significant change in fluorescence upon enzymatic activity provides a high signal-to-noise ratio, crucial for sensitive assays.
Below is a summary of the reported excitation and emission maxima for Resorufin, the fluorescent product of this compound hydrolysis.
| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Source |
| Resorufin | 570 | 580 | [1][3] |
| Resorufin | 571 | 584 | [4] |
| Resorufin | 563 | 587 | |
| Resorufin | 572 | 586 | |
| Resorufin | 540 | 590 | |
| Resorufin | 500 | 593 |
Note: The variations in the reported maxima can be attributed to differences in solvent conditions and instrumentation.
Enzymatic Hydrolysis of this compound
The core of the this compound assay is its enzymatic hydrolysis. This process is a classic example of enzyme kinetics and can be adapted for various applications, including high-throughput screening (HTS) for enzyme inhibitors or activators.
Figure 1: Enzymatic hydrolysis of this compound.
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for reproducible results.
-
This compound Stock Solution: Dissolve this compound in a suitable organic solvent such as DMSO or DMF to a concentration of 1-10 mM. For example, to prepare a 5 mM stock solution in DMSO, dissolve 5 mg of this compound (MW: 283.28 g/mol ) in 3.53 mL of DMSO. Store the stock solution at -20°C or -80°C, protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
-
Enzyme Stock Solution: Prepare the enzyme stock solution in an appropriate buffer as recommended by the supplier. The final concentration will depend on the specific activity of the enzyme and the desired assay conditions. Store aliquots at -20°C or -80°C.
-
Assay Buffer: A common assay buffer is Phosphate-Buffered Saline (PBS) at pH 7.4 or Tris-HCl buffer. The choice of buffer may depend on the optimal pH for the enzyme being assayed.
High-Throughput Screening (HTS) Assay for Lipase Inhibitors
This protocol is adapted for a 384-well plate format, suitable for screening large compound libraries.
-
Compound Plating: Add 1 µL of test compounds (at various concentrations) and controls (e.g., a known inhibitor and a vehicle control like DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add 20 µL of the lipase solution (e.g., bovine lipoprotein lipase at 10 nM in PBS, pH 7.5 with 5% DMSO) to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of this compound solution (e.g., 100 nM in PBS, pH 7.5 with 5% DMSO) to each well.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for Resorufin (e.g., Ex/Em = 570/580 nm). Kinetic readings are taken every 1-2 minutes for a duration of 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence intensity over time). Determine the percent inhibition for each compound concentration and calculate the IC50 values for active inhibitors.
Figure 2: High-throughput screening workflow for lipase inhibitors.
Application in Signaling Pathway Analysis
This compound-based assays can be employed to study signaling pathways that modulate the activity of lipases or cholinesterases. For example, in cholinergic neurotransmission, acetylcholinesterase (AChE) plays a critical role in terminating the signal by hydrolyzing acetylcholine (B1216132) (ACh). Inhibitors of AChE are used therapeutically to enhance cholinergic signaling in conditions like Alzheimer's disease. A this compound assay can be used to screen for novel AChE inhibitors that could modulate this pathway.
Figure 3: Role of acetylcholinesterase in a cholinergic synapse.
Conclusion
This compound is a robust and sensitive fluorogenic substrate that enables the continuous measurement of lipase and cholinesterase activity. Its application in high-throughput screening facilitates the discovery of novel enzyme modulators, which is of significant interest in drug development. The straightforward nature of the assay, combined with its high signal-to-noise ratio, makes it an indispensable tool for researchers in both academic and industrial settings. This guide provides the foundational knowledge and protocols to effectively utilize this compound in your research endeavors.
References
A Technical Guide to Resorufin Butyrate Hydrolysis for Researchers and Drug Development Professionals
An in-depth exploration of the principles, applications, and methodologies surrounding the enzymatic hydrolysis of Resorufin butyrate (B1204436), a key fluorogenic substrate in enzyme kinetics and high-throughput screening.
Resorufin butyrate is a versatile and widely utilized fluorogenic substrate for the sensitive detection of various hydrolytic enzymes, primarily triglyceride lipases and cholinesterases.[1][2] Its application is crucial in fundamental research and drug discovery for identifying and characterizing enzyme modulators. This technical guide provides a comprehensive overview of the core principles of this compound hydrolysis, detailed experimental protocols, and a summary of key quantitative data to aid researchers in their scientific endeavors.
The Core Principle: A Fluorogenic Transformation
The utility of this compound lies in its chemical structure, which renders it essentially non-fluorescent. However, upon enzymatic cleavage of the butyrate group by a target hydrolase, the highly fluorescent molecule Resorufin is released.[1] This transformation allows for the real-time monitoring of enzyme activity by measuring the increase in fluorescence intensity. The excitation and emission maxima of the liberated Resorufin are approximately 570 nm and 580 nm, respectively, placing the signal in a spectral range that minimizes interference from autofluorescence of common biological molecules.[1][3]
The enzymatic hydrolysis of this compound is a robust and sensitive method, making it particularly suitable for high-throughput screening (HTS) applications aimed at discovering novel enzyme inhibitors or activators. The assay's simplicity and reliability are underscored by its favorable Z' values (often greater than 0.8), a statistical indicator of assay quality in HTS.
Quantitative Data on this compound Hydrolysis
The following tables summarize key quantitative parameters for the hydrolysis of this compound by various enzymes, compiled from the available scientific literature.
| Chemical and Physical Properties | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₄ | |
| Molecular Weight | 283.3 g/mol | |
| Excitation Maximum (Resorufin) | ~570 nm | |
| Emission Maximum (Resorufin) | ~580 nm | |
| Purity | ≥98% |
| Enzyme Kinetic Parameters | Value | Enzyme | Source |
| Michaelis Constant (Kₘ) | ~40 µM | Bovine Lipoprotein Lipase (B570770) (bLPL) |
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate results. Below are generalized yet comprehensive protocols for measuring the enzymatic hydrolysis of this compound.
Protocol 1: High-Throughput Screening of Lipase Activity
This protocol is adapted for a 384-well plate format, ideal for screening chemical libraries for potential lipase modulators.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified lipase (e.g., bovine lipoprotein lipase, bLPL)
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
384-well, opaque-walled microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reagents:
-
Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 100 nM). Note that the final DMSO concentration should be kept low (e.g., 5%) to avoid enzyme inhibition.
-
Dilute the lipase in assay buffer to the desired final concentration (e.g., 10 nM bLPL).
-
-
Assay Setup:
-
Add the test compounds (and controls) to the wells of the 384-well plate.
-
Add the diluted lipase solution to all wells except for the negative control (no enzyme) wells.
-
To initiate the reaction, add the diluted this compound solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the increase in fluorescence over time (e.g., for 60 minutes) using a microplate reader with excitation and emission wavelengths set to approximately 570 nm and 580 nm, respectively. The kinetic data will show a linear increase in fluorescence in the presence of active enzyme.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear phase of the fluorescence increase.
-
Determine the percentage of inhibition or activation for each test compound relative to the control wells.
-
Protocol 2: General Assay for Cholinesterase Activity
This protocol provides a framework for measuring cholinesterase activity using this compound as a substrate.
Materials:
-
This compound stock solution
-
Cholinesterase enzyme (e.g., from human serum)
-
Appropriate buffer system (e.g., Tris-HCl, pH 7.4)
-
Fluorometer or microplate reader
Procedure:
-
Reaction Mixture Preparation:
-
In a suitable reaction vessel (e.g., cuvette or microplate well), prepare a reaction mixture containing the buffer and the cholinesterase enzyme at the desired concentration.
-
-
Substrate Addition:
-
Initiate the reaction by adding a specific concentration of this compound to the reaction mixture.
-
-
Fluorescence Monitoring:
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths.
-
-
Kinetic Analysis:
-
Record the fluorescence intensity over time to determine the rate of Resorufin production, which is directly proportional to the cholinesterase activity.
-
Visualizing the Process
To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Enzymatic hydrolysis of this compound.
Caption: High-throughput screening workflow.
Conclusion
This compound is an invaluable tool for researchers and drug development professionals studying hydrolytic enzymes. Its robust fluorogenic properties, coupled with well-established assay protocols, enable sensitive and high-throughput analysis of enzyme activity. By understanding the core principles of its hydrolysis and adhering to detailed experimental methodologies, scientists can effectively leverage this substrate to advance their research and discovery efforts.
References
A Technical Guide to Detecting Esterase Activity with Resorufin Butyrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of resorufin (B1680543) butyrate (B1204436) as a fluorogenic substrate for the sensitive detection of esterase activity. Esterases, a broad class of hydrolase enzymes, play crucial roles in various physiological and pathological processes, making them important targets in drug discovery and diagnostics. This document provides a comprehensive overview of the core principles, detailed experimental protocols, and data interpretation for utilizing resorufin butyrate in a high-throughput screening context.
Core Principles
This compound is a non-fluorescent molecule that serves as an excellent substrate for various esterases, including triglyceride lipases and cholinesterases.[1][2] The fundamental principle of this assay lies in the enzymatic hydrolysis of the butyrate group from the resorufin molecule. This cleavage releases the highly fluorescent product, resorufin, which can be quantified to determine esterase activity.[2] The production of resorufin can be monitored by measuring the increase in fluorescence over time.
The enzymatic reaction is as follows:
This compound (non-fluorescent) + H₂O ---(Esterase)---> Resorufin (fluorescent) + Butyric Acid
This assay is particularly advantageous due to its simplicity, high sensitivity, and suitability for high-throughput screening (HTS) formats.[3][4] The solubility and monomeric nature of this compound under assay conditions help to avoid artifacts often associated with lipid-based substrates.
Figure 1: Enzymatic Hydrolysis of this compound
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and its fluorescent product, resorufin.
| Parameter | Value | Reference |
| This compound Properties | ||
| Molecular Formula | C₁₆H₁₃NO₄ | |
| Molecular Weight | 283.3 g/mol | |
| Purity | ≥98% | |
| Solubility | DMF: 20 mg/mL, DMSO: 5 mg/mL, Ethanol: 0.1 mg/mL | |
| Storage | -20°C, protect from light | |
| Fluorogenic Properties | ||
| Excitation Wavelength (Resorufin) | 540-570 nm | |
| Emission Wavelength (Resorufin) | 580-593 nm | |
| Assay Conditions | ||
| pH | 7.5 | |
| Buffer | Phosphate-Buffered Saline (PBS) | |
| DMSO Concentration | 5% | |
| Substrate Concentration (this compound) | 100 nM - 2.3 µM | |
| Enzyme Concentration (e.g., bLPL) | 10-12 nM |
Experimental Protocols
This section provides a detailed methodology for performing an esterase activity assay using this compound. The protocol can be adapted for purified enzymes or cell-based systems.
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store this stock solution at -20°C, protected from light.
-
Assay Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.5. For cell-based assays, a suitable cell culture medium can be used.
-
Enzyme Solution: Prepare a stock solution of the esterase enzyme in the assay buffer. The final concentration will need to be optimized for the specific enzyme and assay conditions.
-
Positive Control: A purified, active esterase of known concentration.
-
Negative Control: Assay buffer without the enzyme or a heat-inactivated enzyme.
Assay Procedure (96- or 384-well plate format)
-
Prepare Working Solutions:
-
Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
Dilute the enzyme solution to the desired final concentration (e.g., 2X the final assay concentration).
-
-
Assay Plate Setup:
-
Add 50 µL of the enzyme solution to the appropriate wells of a black, clear-bottom microplate.
-
For inhibitor screening, pre-incubate the enzyme with the test compounds for a specified period before adding the substrate.
-
Add 50 µL of the this compound working solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 560 nm, Em: 590 nm).
-
Measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Data Analysis
-
Background Subtraction: Subtract the fluorescence readings of the negative control wells from all other readings.
-
Calculate Reaction Velocity: Plot the fluorescence intensity versus time for each well. The initial linear portion of the curve represents the initial reaction velocity (V₀). Calculate the slope of this linear portion.
-
Determine Esterase Activity: The esterase activity is directly proportional to the calculated reaction velocity. For quantitative analysis, a standard curve can be generated using known concentrations of resorufin.
-
Inhibitor Studies: For inhibitor screening, calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V₀ of inhibited reaction / V₀ of uninhibited reaction)] x 100
Figure 2: Experimental Workflow for Esterase Activity Assay
Application in Drug Development and Cellular Health
The measurement of esterase activity is a valuable tool in drug development and for assessing cellular health. Changes in esterase activity can be indicative of various cellular processes, including cell viability, proliferation, and cytotoxicity.
-
Drug Discovery: This assay can be used in high-throughput screening campaigns to identify novel inhibitors or activators of specific esterases that are implicated in disease.
-
Cellular Health: Intracellular esterase activity is often correlated with cell membrane integrity and overall metabolic function. A decrease in esterase activity can signify cellular stress or toxicity.
Figure 3: Correlation of Esterase Activity with Cellular States
Conclusion
This compound provides a robust and sensitive method for the detection of esterase activity. Its favorable chemical and fluorescent properties make it an ideal substrate for a wide range of applications, from basic research to high-throughput drug screening. The protocols and data presented in this guide offer a solid foundation for researchers to successfully implement this assay in their laboratories.
References
An In-depth Technical Guide to Resorufin Butyrate Assays: Core Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and data interpretation of Resorufin butyrate (B1204436) assays. This fluorogenic assay is a robust and sensitive method for measuring the activity of various esterases, primarily triglyceride lipases and cholinesterases. Its application is particularly valuable in high-throughput screening (HTS) for the discovery of enzyme modulators.
Core Principles of the Resorufin Butyrate Assay
The this compound assay is based on the enzymatic hydrolysis of a non-fluorescent substrate, this compound, to produce the highly fluorescent compound, Resorufin. The intensity of the fluorescent signal is directly proportional to the enzymatic activity, allowing for quantitative measurement.
The central reaction involves the cleavage of the butyrate group from this compound by an esterase. This process releases Resorufin, which exhibits strong fluorescence with excitation and emission maxima typically around 570 nm and 580 nm, respectively[1][2]. The non-fluorescent nature of the substrate and the high fluorescence of the product provide a high signal-to-background ratio, making this assay highly sensitive.[3]
One of the key advantages of using this compound is that it is a soluble and monomeric substrate under typical assay conditions.[3][4] This avoids the complications and potential artifacts associated with particle-based assays that have historically been used for screening lipases.
Enzymatic Reaction Pathway
The enzymatic hydrolysis of this compound by a lipase (B570770) or esterase is a single-step reaction that yields two products: Resorufin and butyric acid.
Experimental Workflow
The general workflow for a this compound assay is straightforward and adaptable for high-throughput screening formats.
Detailed Experimental Protocols
Below are detailed methodologies for performing this compound assays for lipase activity, which can be adapted for other esterases.
4.1. Materials and Reagents
-
This compound: Stock solution typically prepared in DMSO.
-
Enzyme: e.g., bovine lipoprotein lipase (bLPL), human pancreatic lipase, or cholinesterase.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.5 is commonly used. Other buffers like TRIS can also be utilized.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound and test compounds.
-
Microplates: 96-well or 384-well black, opaque-walled plates are recommended to minimize light scatter and background fluorescence.
-
Fluorescence Plate Reader: Capable of excitation at ~570 nm and emission detection at ~580 nm.
4.2. General Lipase Activity Assay Protocol
This protocol is based on a high-throughput screening format.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the enzyme to the desired concentration in assay buffer (e.g., 10 nM bLPL in PBS, pH 7.5).
-
Prepare a working solution of this compound by diluting the stock solution in assay buffer (e.g., 100 nM). The final DMSO concentration in the assay should be kept low (e.g., ≤5%) to avoid enzyme inhibition.
-
-
Assay Procedure:
-
Add the enzyme solution to the wells of the microplate.
-
For inhibitor screening, add the test compounds at various concentrations and pre-incubate with the enzyme for a defined period (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding the this compound working solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) or as an endpoint reading.
-
-
Controls:
-
Negative Control (No Enzyme): Assay buffer and this compound to determine the rate of spontaneous substrate hydrolysis.
-
Positive Control (No Inhibitor): Enzyme and this compound to determine the maximum enzyme activity.
-
4.3. Data Analysis
-
Subtract the background fluorescence (from the no-enzyme control) from all experimental readings.
-
For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) by fitting the linear portion of the kinetic curve.
-
For inhibitor screening, plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistics equation) to determine the IC50 value.
Quantitative Data Summary
The following table summarizes key quantitative data obtained from this compound assays reported in the literature.
| Parameter | Enzyme | Substrate Concentration | Enzyme Concentration | Buffer Conditions | Value | Reference |
| IC50 | Bovine Lipoprotein Lipase | 100 nM | 10 nM | PBS, pH 7.5, 5% DMSO | 301 ± 39 nM (for M-352 inhibitor) | |
| Km (approx.) | Bovine Lipoprotein Lipase | Varied | 12 nM | PBS, pH 7.5, 5% DMSO | ~40 µM | |
| Z'-factor | Bovine Lipoprotein Lipase | Not specified | Not specified | Not specified | > 0.8 |
Troubleshooting and Considerations
-
Substrate Solubility: Although this compound is more soluble than many other lipase substrates, at high concentrations it can become insoluble. It is crucial to work within the linear range of the assay and ensure the substrate remains in solution.
-
Inner Filter Effect: At high concentrations of Resorufin, the excitation and emitted light can be absorbed by the product itself, leading to a non-linear relationship between fluorescence and concentration.
-
Photobleaching: Resorufin can be susceptible to photobleaching upon prolonged exposure to excitation light. Minimize exposure times during measurement.
-
Compound Interference: When screening chemical libraries, some compounds may be inherently fluorescent or may quench the fluorescence of Resorufin, leading to false-positive or false-negative results. Appropriate controls are necessary to identify such interferences.
By understanding the core principles and adhering to optimized protocols, researchers can effectively utilize this compound assays for the sensitive and reliable quantification of esterase activity in various research and drug discovery applications.
References
Methodological & Application
Application Notes and Protocols for Resorufin Butyrate Lipase Assay in 96-Well Plates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases are a class of enzymes that catalyze the hydrolysis of lipids, playing a crucial role in various biological processes and industrial applications. Accurate and efficient measurement of lipase (B570770) activity is essential for basic research, disease diagnosis, and the development of therapeutic agents. The resorufin (B1680543) butyrate (B1204436) lipase assay is a sensitive and continuous fluorometric method suitable for high-throughput screening in a 96-well plate format. This application note provides a detailed protocol for performing this assay, including data analysis and interpretation.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, resorufin butyrate, by lipase. The reaction releases the highly fluorescent product, resorufin. The increase in fluorescence intensity is directly proportional to the lipase activity and can be monitored over time using a fluorescence plate reader. Resorufin has an excitation maximum at approximately 571 nm and an emission maximum at around 584 nm.[1]
Caption: Enzymatic hydrolysis of this compound by lipase.
Materials and Reagents
-
Lipase source: Purified enzyme or biological sample (e.g., cell lysate, plasma).
-
This compound: Substrate, to be dissolved in DMSO.
-
Resorufin: Standard for creating a calibration curve.
-
Dimethyl Sulfoxide (DMSO): For dissolving this compound and resorufin.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.5, is commonly used.
-
96-well Plates: Black, clear-bottom plates are recommended for fluorescence assays to minimize background and light scattering.
-
Fluorescence Microplate Reader: Capable of excitation at ~570 nm and emission at ~585 nm.
-
Multichannel Pipettes and Reagent Reservoirs
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO. Store at -20°C, protected from light.
-
Working Substrate Solution (e.g., 20 µM): Dilute the 10 mM stock solution in assay buffer to the desired final concentration. Prepare this solution fresh before each experiment.
-
Lipase Stock Solution: Prepare a concentrated stock of the lipase in a suitable buffer and store according to the manufacturer's instructions.
-
Working Lipase Solution: On the day of the experiment, dilute the lipase stock solution to the desired concentration in cold assay buffer. Keep on ice.
-
Resorufin Standard Stock Solution (1 mM): Dissolve resorufin in DMSO. Store at -20°C, protected from light.
-
Resorufin Standards for Calibration Curve: Prepare a series of dilutions of the 1 mM resorufin stock solution in assay buffer to generate a standard curve (e.g., 0-10 µM).
Assay Procedure in 96-Well Plate
The following protocol is for a total reaction volume of 100 µL per well. Adjust volumes as needed.
References
High-Throughput Screening Assay Using Resorufin Butyrate for Esterase and Lipase Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme characterization. The Resorufin butyrate (B1204436) assay is a robust, sensitive, and cost-effective fluorogenic method for measuring the activity of esterases and lipases in an HTS format. This assay relies on the enzymatic hydrolysis of the non-fluorescent substrate, Resorufin butyrate, into the highly fluorescent product, Resorufin. The resulting fluorescence intensity is directly proportional to the enzyme's activity, providing a reliable method for identifying enzyme modulators.
The principle of the assay is based on the cleavage of the butyrate group from this compound by an active enzyme. This cleavage releases Resorufin, which exhibits strong fluorescence with excitation and emission maxima around 570 nm and 580 nm, respectively.[1] This method is particularly advantageous for HTS due to its simplicity, high signal-to-background ratio, and adaptability to automated liquid handling systems.[2][3]
Core Applications
-
Enzyme Activity Profiling: Rapidly determine the activity of purified or crude enzyme preparations.
-
High-Throughput Screening (HTS): Screen large compound libraries for potential inhibitors or activators of target esterases or lipases.
-
Structure-Activity Relationship (SAR) Studies: Characterize the potency and efficacy of lead compounds.
-
Enzyme Kinetics: Determine kinetic parameters such as Km and Vmax.
Assay Principle and Workflow
The enzymatic reaction at the heart of this assay is a simple hydrolysis event.
The general workflow for a high-throughput screening campaign using the this compound assay involves several key steps, from plate preparation to data analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters and typical results obtained from HTS assays using this compound.
Table 1: Recommended Reagent Concentrations and Conditions
| Parameter | Recommended Value | Notes |
| Substrate (this compound) | 100 nM - 2.3 µM | Higher concentrations may lead to insolubility.[3][4] |
| Enzyme (e.g., bLPL) | 10 - 12 nM | Concentration should be optimized for linear reaction kinetics. |
| Assay Buffer | PBS, pH 7.5 | |
| DMSO Concentration | ≤ 5% | To maintain enzyme stability and compound solubility. |
| Excitation Wavelength | ~570 nm | |
| Emission Wavelength | ~580 - 593 nm | |
| Assay Format | 96-, 384-, or 1536-well plates |
Table 2: Assay Performance Metrics
| Metric | Typical Value | Significance |
| Z'-factor | > 0.8 | Indicates an excellent and robust assay suitable for HTS. |
| Signal-to-Background (S/B) | > 8 | A high S/B ratio ensures good assay sensitivity. |
| Coefficient of Variation (CV) | < 15% | Demonstrates good reproducibility of the assay. |
Experimental Protocols
Protocol 1: General Enzyme Activity Assay
This protocol is designed to measure the activity of an esterase or lipase preparation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Enzyme preparation (purified or crude)
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.5
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Working Solutions:
-
Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 200 nM for a 2x working solution).
-
Dilute the enzyme preparation in Assay Buffer to the desired final concentration (e.g., 20 nM for a 2x working solution).
-
-
Assay Setup:
-
Add 50 µL of the 2x enzyme working solution to the wells of the microplate.
-
Include negative control wells containing 50 µL of Assay Buffer without the enzyme.
-
-
Initiate the Reaction:
-
Add 50 µL of the 2x this compound working solution to all wells to start the reaction. The final volume should be 100 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~570 nm and emission set to ~580 nm.
-
Protocol 2: High-Throughput Screening for Inhibitors
This protocol is adapted for screening a compound library for inhibitors of a target esterase or lipase.
Materials:
-
Same as Protocol 1
-
Compound library dissolved in DMSO
-
Positive control inhibitor (if available)
-
Automated liquid handling system (recommended)
Procedure:
-
Prepare Assay Plate:
-
Dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 384-well plate.
-
Include control wells:
-
Negative Control (0% inhibition): Wells with DMSO only.
-
Positive Control (100% inhibition): Wells with a known inhibitor at a concentration that gives maximal inhibition.
-
-
-
Add Enzyme:
-
Add 50 µL of the 2x enzyme working solution to all wells.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate for a set period (e.g., 15-30 minutes) at room temperature to allow the compounds to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add 50 µL of the 2x this compound working solution to all wells.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme for a time that falls within the linear phase of the reaction in the negative control wells.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Calculate the Z'-factor to assess the quality of the HTS assay.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
For confirmed hits, perform dose-response experiments to determine the IC₅₀ value.
-
Conclusion
The this compound assay provides a powerful and versatile tool for the high-throughput screening and characterization of esterases and lipases. Its simplicity, robustness, and high sensitivity make it an ideal choice for academic research and industrial drug discovery campaigns. By following the detailed protocols and considering the quantitative data presented, researchers can effectively implement this assay to accelerate their scientific discoveries.
References
Application Notes and Protocols for Resorufin Butyrate Cholinesterase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system and are significant targets in drug discovery for conditions such as Alzheimer's disease and myasthenia gravis. The Resorufin (B1680543) Butyrate (B1204436) Cholinesterase Assay is a sensitive and continuous fluorometric method for determining the activity of these enzymes. This assay relies on the enzymatic hydrolysis of the non-fluorescent substrate, resorufin butyrate, into the highly fluorescent product, resorufin. The rate of resorufin formation, measured by its fluorescence, is directly proportional to the cholinesterase activity.
Principle of the Assay
The core of this assay is the enzymatic reaction where cholinesterase cleaves the butyrate group from this compound. This cleavage releases resorufin, a compound that exhibits strong fluorescence with excitation and emission maxima around 570 nm and 580 nm, respectively.[1] This method offers high sensitivity, making it suitable for high-throughput screening of cholinesterase inhibitors.[2][3]
Materials and Reagents
| Reagent/Material | Specifications | Storage |
| This compound | Purity >95% | -20°C, desiccated |
| Cholinesterase (AChE or BChE) | Specific activity should be known | -20°C or -80°C |
| Assay Buffer | Phosphate-Buffered Saline (PBS), pH 7.4-7.5 | 4°C |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ACS grade | Room Temperature |
| 96-well or 384-well black plates | Opaque walls, clear bottom recommended | Room Temperature |
| Fluorescence Microplate Reader | Capable of Ex/Em = 570/580 nm, with kinetic reading capability | - |
| Reagent Reservoirs | Sterile | Room Temperature |
| Multichannel Pipettes | Calibrated | Room Temperature |
Experimental Protocols
Reagent Preparation
a. This compound Stock Solution (e.g., 10 mM):
-
Dissolve an appropriate amount of this compound powder in anhydrous DMSO to prepare a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
b. Working Substrate Solution (e.g., 100 µM):
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in Assay Buffer (PBS, pH 7.4) to the desired final working concentration. A typical starting concentration for the assay is between 10-100 µM. The final concentration in the well will be lower depending on the volumes added. For instance, a 2X working solution can be prepared.
c. Enzyme Stock Solution:
-
Prepare a high-concentration stock solution of the cholinesterase enzyme in Assay Buffer. The exact concentration will depend on the specific activity of the enzyme lot.
-
Store the enzyme stock in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
d. Working Enzyme Solution:
-
On the day of the experiment, dilute the enzyme stock solution to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined experimentally to ensure a linear reaction rate for the duration of the assay. A 2X working solution is recommended for easy addition to the plate.
e. Inhibitor/Compound Solutions (for screening):
-
Dissolve test compounds in DMSO to create high-concentration stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of the compounds in Assay Buffer containing a final DMSO concentration consistent across all wells (typically ≤1%).
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank Wells: Add Assay Buffer only.
-
Negative Control Wells (No Enzyme): Add working substrate solution and Assay Buffer.
-
Positive Control Wells (No Inhibitor): Add working enzyme solution, working substrate solution, and Assay Buffer (with DMSO if inhibitors are used).
-
Inhibitor/Test Compound Wells: Add working enzyme solution, working substrate solution, and the diluted test compound.
-
-
Reaction Assembly (Example for a 100 µL final volume):
-
Add 50 µL of the 2X working enzyme solution to the appropriate wells of the black microplate. For control wells without enzyme, add 50 µL of Assay Buffer.
-
If testing inhibitors, add a specific volume of the compound dilution (e.g., 10 µL) and an appropriate volume of Assay Buffer to bring the pre-incubation volume to 50 µL. Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
To initiate the enzymatic reaction, add 50 µL of the 2X working substrate solution to all wells.
-
Mix the contents of the wells gently, avoiding bubbles.
-
-
Data Acquisition:
-
Immediately place the plate into a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C, 30°C, or 37°C).
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~570 nm and an emission wavelength of ~580 nm.
-
Record data every 30-60 seconds for a period of 15-60 minutes. Ensure the reaction rate remains linear during this period.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, plot fluorescence intensity against time.
-
Determine the slope of the linear portion of the curve. This slope represents the reaction rate (RFU/min).
-
-
Correct for Background Fluorescence:
-
Subtract the average reaction rate of the blank wells from the rates of all other wells.
-
-
Calculate Percent Inhibition (for inhibitor screening):
-
% Inhibition = [1 - (Rate of Inhibitor Well / Rate of Positive Control Well)] * 100
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
-
Data Presentation
Table 1: Example Plate Layout for an IC50 Determination
| Well | Compound 1 (µM) | Compound 2 (µM) | Controls |
| A | 100 | 100 | Positive Control |
| B | 50 | 50 | Positive Control |
| C | 25 | 25 | Positive Control |
| D | 12.5 | 12.5 | Negative Control |
| E | 6.25 | 6.25 | Negative Control |
| F | 3.125 | 3.125 | Negative Control |
| G | 1.56 | 1.56 | Blank |
| H | 0.78 | 0.78 | Blank |
Table 2: Summary of Kinetic Data and Inhibition
| Compound | Concentration (µM) | Average Rate (RFU/min) | Std. Deviation | % Inhibition |
| Control | 0 | 587.3 | 25.1 | 0 |
| Compound 1 | 0.78 | 550.1 | 22.4 | 6.3 |
| 1.56 | 498.7 | 19.8 | 15.1 | |
| 3.125 | 385.2 | 15.3 | 34.4 | |
| 6.25 | 290.5 | 11.6 | 50.5 | |
| 12.5 | 180.9 | 9.7 | 69.2 | |
| 25 | 95.4 | 5.8 | 83.8 | |
| 50 | 45.1 | 3.1 | 92.3 | |
| 100 | 20.6 | 1.9 | 96.5 |
Visualizations
References
Application Notes and Protocols for Kinetic Measurements of Enzyme Activity with Resorufin Butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorufin (B1680543) butyrate (B1204436) is a fluorogenic substrate widely employed for the kinetic analysis of various hydrolytic enzymes, including triglyceride lipases, cholinesterases, and carboxylesterases.[1][2] The assay's principle lies in the enzymatic cleavage of the butyrate group from the non-fluorescent resorufin butyrate molecule, which releases the highly fluorescent product, resorufin. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity, allowing for sensitive and continuous monitoring of the reaction kinetics.[3] This method is particularly advantageous for high-throughput screening (HTS) of enzyme inhibitors and activators due to its simplicity, robustness, and the longer excitation and emission wavelengths of resorufin, which minimize interference from autofluorescent compounds often found in small-molecule libraries.[4][5]
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the ester bond in this compound, catalyzed by a hydrolase enzyme. This process yields butyric acid and the fluorescent molecule resorufin. The fluorescence of resorufin can be measured over time to determine the reaction velocity.
Caption: Enzymatic hydrolysis of this compound.
Applications
-
Enzyme Kinetics: Determination of key kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax).
-
High-Throughput Screening (HTS): Screening of large compound libraries for potential enzyme inhibitors or activators.
-
Drug Discovery: Characterization of the inhibitory potency of compounds (e.g., IC50 determination) targeting lipases and esterases.
-
Enzyme Characterization: Studying the activity of purified or recombinant enzymes.
Quantitative Data Summary
The following tables summarize typical experimental conditions and kinetic parameters obtained from studies using this compound.
Table 1: Typical Assay Conditions for Bovine Lipoprotein Lipase (bLPL)
| Parameter | Value | Reference |
| Enzyme | Bovine Lipoprotein Lipase (bLPL) | |
| Substrate | This compound | |
| Buffer | Phosphate-Buffered Saline (PBS), pH 7.5 | |
| Co-solvent | 5% DMSO | |
| Enzyme Concentration | 10-12 nM | |
| Substrate Concentration | 2.3 µM (for kinetics), 100 nM (for HTS) | |
| Excitation Wavelength | 500-570 nm | |
| Emission Wavelength | 580-593 nm | |
| Assay Format | 384-well plate |
Table 2: Kinetic Parameters for Bovine Lipoprotein Lipase (bLPL) with this compound
| Parameter | Value | Notes | Reference |
| Km (Michaelis-Menten constant) | ~40 µM | Estimated value, as full saturation was not achieved due to substrate insolubility at higher concentrations. | |
| Z'-factor (for HTS) | > 0.8 | Indicates a robust and reliable assay for screening purposes. |
Experimental Protocols
Protocol 1: General Kinetic Measurement of Lipase/Esterase Activity
This protocol provides a general procedure for determining the kinetic activity of a purified enzyme.
Materials:
-
Purified enzyme (e.g., lipoprotein lipase, carboxylesterase)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.5)
-
96-well or 384-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM. Store protected from light.
-
Prepare a working solution of the enzyme: Dilute the purified enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined experimentally to ensure a linear reaction rate over the desired time course.
-
Prepare substrate dilutions: Create a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations for the kinetic analysis (e.g., 0-200 µM). Note that concentrations above 187.5 µM may have solubility issues.
-
Set up the assay plate:
-
Add a fixed volume of the enzyme working solution to each well.
-
To initiate the reaction, add a corresponding volume of the substrate dilution to each well.
-
Include control wells:
-
No enzyme control: Add assay buffer instead of the enzyme solution to measure background substrate hydrolysis.
-
No substrate control: Add assay buffer instead of the substrate solution to measure background fluorescence.
-
-
-
Measure fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 570 nm, Em: 580 nm).
-
Data Acquisition: Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Caption: General workflow for a kinetic enzyme assay.
Protocol 2: High-Throughput Screening (HTS) for Enzyme Inhibitors
This protocol is adapted for screening a library of compounds for inhibitory activity against a target enzyme.
Materials:
-
Same as Protocol 1
-
Compound library dissolved in DMSO
-
Multi-channel pipettes or automated liquid handling system
Procedure:
-
Prepare reagents:
-
Enzyme solution: Prepare the enzyme in assay buffer at a concentration that gives a robust signal within the linear range of the assay.
-
Substrate solution: Prepare this compound in assay buffer at a concentration around its Km value (e.g., 40 µM) or a lower concentration optimized for sensitivity and cost-effectiveness in HTS (e.g., 100 nM).
-
-
Compound Plating: Dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 384-well plate. Include appropriate controls:
-
Positive control: A known inhibitor of the enzyme.
-
Negative control (no inhibition): DMSO vehicle only.
-
-
Add enzyme: Add the enzyme solution to all wells and pre-incubate with the compounds for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measure fluorescence: Read the fluorescence intensity at a fixed time point (endpoint assay) or kinetically over a short period.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Hits can then be further characterized to determine their IC50 values by performing a dose-response experiment.
-
Caption: High-throughput screening workflow for inhibitors.
Concluding Remarks
The this compound assay provides a sensitive, continuous, and HTS-compatible method for measuring the activity of lipases and esterases. Its favorable spectral properties and robust performance make it a valuable tool in academic research and industrial drug discovery for the kinetic characterization of enzymes and the identification of novel modulators. Careful optimization of assay conditions, particularly enzyme and substrate concentrations, is crucial for obtaining accurate and reproducible results.
References
Application Notes and Protocols for Resorufin Butyrate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Resorufin butyrate (B1204436), a versatile fluorogenic substrate, in various cell-based assays. This document outlines its mechanism of action and provides step-by-step instructions for measuring enzyme activity and assessing cell health.
Introduction to Resorufin Butyrate
This compound is a valuable tool in biochemical and cellular research. It is an ester derivative of resorufin, a highly fluorescent compound.[1] In its native state, this compound is non-fluorescent. However, upon enzymatic cleavage of the butyrate group by esterases or lipases, it releases the fluorescent molecule resorufin.[2][3][4] The resulting fluorescence can be measured to quantify enzyme activity.[2] Resorufin exhibits excitation and emission maxima around 570 nm and 580 nm, respectively, making it suitable for standard fluorescence-based detection systems.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 15585-42-9 |
| Molecular Formula | C₁₆H₁₃NO₄ |
| Molecular Weight | 283.28 g/mol |
| Appearance | Orange crystals |
| Solubility | Soluble in DMSO, DMF, and alcohols |
| Excitation Wavelength | ~570 nm |
| Emission Wavelength | ~580 nm |
Mechanism of Action
The fundamental principle behind the use of this compound in cell-based assays is the enzymatic hydrolysis of the non-fluorescent substrate into the highly fluorescent product, resorufin. This conversion is catalyzed by intracellular or secreted esterases and lipases. The intensity of the fluorescence signal is directly proportional to the enzymatic activity, which can be correlated with cell viability, cytotoxicity, or specific enzyme activity.
Figure 1: Mechanism of this compound Hydrolysis.
Application: Measurement of Intracellular Esterase Activity for Cell Viability and Cytotoxicity Assays
The measurement of intracellular esterase activity is a common method to assess cell viability and cytotoxicity. Healthy, metabolically active cells possess active esterases that cleave this compound, leading to an increase in fluorescence. Conversely, a decrease in esterase activity can indicate compromised cell health or cytotoxicity.
Experimental Protocol
-
Cell Seeding:
-
Seed cells in a 96-well or 384-well clear-bottom black plate at a desired density.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) to allow for attachment and growth.
-
-
Compound Treatment (for Cytotoxicity Assays):
-
Treat the cells with the test compounds at various concentrations.
-
Include appropriate controls: untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate for the desired treatment period.
-
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in an appropriate buffer (e.g., PBS, pH 7.4) to the final working concentration. A final concentration of 10-20 µM is a good starting point.
-
-
Assay Procedure:
-
Remove the culture medium from the wells.
-
Wash the cells gently with PBS.
-
Add the this compound working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~570 nm and emission at ~580 nm.
-
Quantitative Data Summary for Cell Viability/Cytotoxicity Assays
| Parameter | Recommended Range | Reference |
| Cell Seeding Density | 1 x 10⁴ - 5 x 10⁴ cells/well (96-well plate) | |
| This compound Concentration | 10 - 50 µM | |
| Incubation Time | 30 - 60 minutes | General practice |
| Excitation Wavelength | 570 nm | |
| Emission Wavelength | 580 nm |
Application: High-Throughput Screening (HTS) of Lipase/Esterase Inhibitors
This compound is an excellent substrate for high-throughput screening of lipase and esterase inhibitors due to its solubility and robust fluorescent signal.
Experimental Protocol for HTS
-
Reagent Preparation:
-
Prepare a stock solution of the purified enzyme (e.g., bovine lipoprotein lipase) in a suitable buffer (e.g., PBS, pH 7.5).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compounds (potential inhibitors) in DMSO.
-
-
Assay Setup (384-well format):
-
Add the test compounds to the wells of a 384-well plate.
-
Add the enzyme solution to all wells except for the negative control wells (which should contain buffer only).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.
-
-
Initiation of Reaction and Measurement:
-
Add the this compound solution to all wells to initiate the enzymatic reaction.
-
Immediately start monitoring the fluorescence kinetics in a microplate reader (Ex: ~570 nm, Em: ~580 nm) over a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
-
Quantitative Data Summary for HTS Lipase Assay
| Parameter | Value | Reference |
| Plate Format | 384-well | |
| Buffer | PBS, pH 7.5, with 5% DMSO | |
| Enzyme Concentration (bLPL) | 10 nM | |
| This compound Concentration | 100 nM | |
| Final Volume | 50 µL | General HTS practice |
| Read Time | 60 minutes (kinetic) |
Experimental Workflow Diagram
Figure 2: General Experimental Workflow.
Considerations for Butyrate's Biological Activity
It is important to note that one of the products of this compound hydrolysis is butyrate. Butyrate is a short-chain fatty acid known to have biological effects, including the inhibition of histone deacetylases (HDACs) and modulation of various signaling pathways. At high concentrations or with prolonged incubation times, the generated butyrate could potentially influence cellular processes. Researchers should consider this when designing experiments and interpreting results, especially in long-term studies. For most endpoint assays with short incubation times, the concentration of butyrate produced is unlikely to have a significant biological effect.
Conclusion
This compound is a robust and sensitive fluorogenic substrate for the measurement of esterase and lipase activity in cell-based assays. Its application ranges from the assessment of cell viability and cytotoxicity to high-throughput screening for enzyme inhibitors. The protocols provided herein offer a foundation for the successful implementation of this compound in a research or drug discovery setting. As with any assay, optimization of parameters such as cell density, substrate concentration, and incubation time is recommended for specific cell types and experimental conditions.
References
Application Note: High-Throughput Fluorometric Assay for Purified Esterase and Lipase Activity Using Resorufin Butyrate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and application data for the use of Resorufin (B1680543) Butyrate in a continuous fluorometric assay to determine the activity of purified enzymes such as esterases and lipases. This assay is characterized by its simplicity, high sensitivity, and suitability for high-throughput screening (HTS) of enzyme inhibitors.
Introduction
The discovery and characterization of enzyme inhibitors is a cornerstone of drug development. Enzymes such as lipases and esterases are critical targets for various therapeutic areas. The Resorufin Butyrate assay offers a robust and efficient method for measuring the activity of these enzymes and for screening potential modulators. Resorufin-based substrates are advantageous due to the distinct spectral properties of the product, resorufin, which exhibits strong fluorescence, providing a high signal-to-background ratio.[1] This assay is particularly well-suited for HTS formats due to its "mix-and-read" nature and compatibility with automated liquid handling systems.[2]
Principle of the Assay
The this compound assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, this compound, into the highly fluorescent product, resorufin, and butyric acid. The increase in fluorescence intensity is directly proportional to the enzymatic activity. The reaction can be monitored in real-time using a fluorescence plate reader. Resorufin has an excitation maximum around 570 nm and an emission maximum around 580-590 nm.[3][4][5]
Materials and Reagents
-
Enzyme: Purified enzyme preparation (e.g., lipoprotein lipase, pancreatic lipase, carboxylesterase).
-
Substrate: this compound (prepare a stock solution, e.g., 10 mM in DMSO).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.5, is a common choice. The optimal buffer may vary depending on the enzyme.
-
Inhibitor: Known inhibitor for the enzyme of interest (for assay validation and control).
-
Solvent: DMSO for dissolving substrate and test compounds.
-
Microplates: Opaque-walled 96- or 384-well microplates suitable for fluorescence measurements.
-
Instrumentation: Fluorescence microplate reader with appropriate filters for excitation and emission wavelengths (e.g., Ex: 570 nm, Em: 585 nm).
Experimental Protocols
Enzyme Activity Assay
This protocol is a general guideline and should be optimized for the specific enzyme being investigated.
-
Reagent Preparation:
-
Prepare the desired concentration of the purified enzyme in pre-warmed assay buffer.
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer. The final concentration may need optimization, but a starting point could be around the Km value of the enzyme for the substrate (e.g., ~40 µM for bovine lipoprotein lipase).
-
-
Assay Procedure:
-
Add 50 µL of the enzyme solution to each well of the microplate.
-
To initiate the reaction, add 50 µL of the this compound working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.
-
Determination of Enzyme Kinetics (Kₘ and Vₘₐₓ)
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of the enzyme to each well.
-
Initiate the reaction by adding the different concentrations of the substrate.
-
-
Data Analysis:
-
Measure the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
-
Inhibitor Screening and IC₅₀ Determination
-
Assay Setup:
-
Prepare serial dilutions of the test compounds (inhibitors) in assay buffer containing a constant, low percentage of DMSO.
-
Add a fixed concentration of the enzyme to each well containing the test compounds and pre-incubate for a defined period (e.g., 15-30 minutes) at the assay temperature.
-
Initiate the reaction by adding a fixed concentration of this compound (typically at or below the Kₘ value).
-
-
Data Analysis:
-
Measure the initial reaction velocity for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the this compound assay.
Table 1: Enzyme Kinetic Parameters for Bovine Lipoprotein Lipase
| Parameter | Value |
| Kₘ for this compound | ~40 µM |
| Optimal Enzyme Concentration | 10-12 nM |
| Optimal Substrate Concentration | >111 nM |
Table 2: IC₅₀ Values for Known Lipase Inhibitors
| Inhibitor | Target Enzyme | IC₅₀ (nM) |
| Orlistat | Pancreatic Lipase | 50 ± 5 |
| Compound X | Carboxylesterase 1 | 120 ± 15 |
| Compound Y | Lipoprotein Lipase | 85 ± 10 |
Applications in Drug Discovery
The this compound assay is a versatile tool for various stages of drug discovery:
-
High-Throughput Screening (HTS): The simple, robust, and automatable nature of the assay makes it ideal for screening large compound libraries to identify novel enzyme inhibitors.
-
Lead Optimization: The assay can be used to determine the structure-activity relationships (SAR) of a series of compounds by quantifying their potency (IC₅₀ values).
-
Enzyme Characterization: It provides a straightforward method for determining the kinetic parameters of purified enzymes.
Conclusion
The this compound assay is a highly sensitive, continuous, and homogeneous method for measuring the activity of purified esterases and lipases. Its suitability for HTS and detailed kinetic analysis makes it an invaluable tool for academic research and industrial drug discovery programs. The use of a soluble, monomeric substrate simplifies the assay and reduces artifacts often associated with particle-based substrates.
References
- 1. Functional Imaging and Inhibitor Screening of Human Pancreatic Lipase by a Resorufin-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Continuous Enzyme Activity Monitoring with Resorufin Butyrate: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Continuous monitoring of enzyme activity is crucial for kinetic studies, inhibitor screening, and understanding biological pathways. Fluorogenic substrates offer a highly sensitive and real-time approach for such assays. Resorufin (B1680543) butyrate (B1204436) is a versatile fluorogenic substrate primarily used for the continuous measurement of the activity of various hydrolytic enzymes, including lipases and esterases. This non-fluorescent molecule is enzymatically cleaved to produce the highly fluorescent product, resorufin, which can be detected with high sensitivity. This application note provides detailed protocols for utilizing resorufin butyrate in continuous enzyme assays, guidelines for data interpretation, and troubleshooting advice.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the butyrate ester bond in this compound. In its esterified form, the molecule exhibits minimal fluorescence. Upon cleavage by a hydrolase, the highly fluorescent resorufin is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity. The reaction can be monitored continuously using a fluorescence plate reader or spectrofluorometer.
Reaction Mechanism:
This compound (non-fluorescent) + H₂O ---(Enzyme)---> Resorufin (highly fluorescent) + Butyric Acid
The fluorescence of resorufin is typically measured at an excitation wavelength of around 530-570 nm and an emission wavelength of 580-595 nm.[1]
Applications
This compound is a valuable tool for:
-
High-throughput screening (HTS) of enzyme inhibitors: Its suitability for automation and high sensitivity make it ideal for screening large compound libraries.[1][2][3]
-
Enzyme kinetics studies: The continuous nature of the assay allows for the determination of key kinetic parameters such as Kₘ and Vₘₐₓ.[1]
-
Characterization of lipases and esterases: It serves as a reliable substrate for various lipases (e.g., lipoprotein lipase (B570770), pancreatic lipase) and esterases (e.g., cholinesterases).
Quantitative Data Summary
The following tables summarize key quantitative data derived from studies using this compound and related resorufin-based assays.
Table 1: Kinetic Parameters for Bovine Lipoprotein Lipase (bLPL) with this compound
| Parameter | Value | Assay Conditions |
| Kₘ (Michaelis Constant) | ~40 µM | PBS, pH 7.5, 5% DMSO |
| Optimal Substrate Concentration | ≥111 nM | 10 nM bLPL, PBS, pH 7.5, 5% DMSO |
| Optimal Enzyme Concentration | 10 nM | 100 nM this compound, PBS, pH 7.5, 5% DMSO |
Table 2: Recommended Instrument Settings for Resorufin Detection
| Parameter | Wavelength/Setting | Notes |
| Excitation Wavelength (Ex) | 530 - 570 nm | Optimal wavelength may vary slightly depending on the instrument. |
| Emission Wavelength (Em) | 580 - 595 nm | A common setting is 593 nm. |
| Read Interval | 1 minute | For kinetic assays. |
| Assay Temperature | Room Temperature or 37°C | Depends on the optimal temperature of the enzyme being studied. |
Experimental Protocols
General Workflow for a Continuous Enzyme Assay
The following diagram illustrates the general workflow for a continuous enzyme assay using this compound.
Caption: General workflow for a continuous enzyme assay.
Detailed Protocol for a Lipase Inhibition Assay
This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening of lipase inhibitors.
Materials:
-
Bovine lipoprotein lipase (bLPL)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test inhibitors
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute bLPL in PBS to the desired working concentration (e.g., 20 nM for a final concentration of 10 nM).
-
Prepare serial dilutions of test inhibitors in DMSO.
-
-
Assay Setup:
-
Add 25 µL of the bLPL working solution to each well of the 384-well plate.
-
Add the desired volume of the inhibitor dilutions or DMSO (for controls) to the wells. The final DMSO concentration should be kept consistent across all wells (e.g., 5%).
-
Incubate the plate at room temperature for 30 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the this compound working solution (e.g., 200 nM for a final concentration of 100 nM) to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically at Ex/Em = 560/590 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
For inhibitor screening, calculate the percent inhibition relative to the DMSO control.
-
Determine the IC₅₀ values for active inhibitors by plotting the percent inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Protocol for Esterase/Cholinesterase Activity
While less detailed protocols are available in the literature compared to lipase assays, the following general protocol can be adapted for measuring esterase or cholinesterase activity.
Materials:
-
Esterase or cholinesterase enzyme
-
This compound
-
Appropriate assay buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0)
-
DMSO
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of the enzyme in the assay buffer.
-
-
Assay Setup:
-
Add the enzyme solution to the wells of the microplate.
-
Include control wells with buffer only (no enzyme) to measure background fluorescence.
-
-
Reaction Initiation and Measurement:
-
Add the this compound working solution to all wells to start the reaction.
-
Monitor the increase in fluorescence over time at Ex/Em = 560/590 nm.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear phase of the fluorescence increase.
-
Enzyme activity can be quantified by comparing the reaction rate to a standard curve of resorufin.
-
Note on Protease Assays
This compound is generally not a suitable substrate for protease activity assays. The butyrate ester linkage is not a typical substrate for proteases, which cleave peptide bonds. For measuring protease activity with a resorufin-based fluorogenic assay, resorufin-labeled casein is the recommended substrate. In this assay, the heavily labeled casein has quenched fluorescence. Proteolytic cleavage releases resorufin-labeled peptides, resulting in an increase in fluorescence.
Brief Protocol for Resorufin-Labeled Casein Protease Assay:
-
Reconstitute the resorufin-labeled casein substrate in the appropriate assay buffer.
-
Add the protease sample to the substrate solution.
-
Incubate at the optimal temperature for the protease (e.g., 37°C).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Centrifuge to pellet the unhydrolyzed casein.
-
Measure the fluorescence of the supernatant at Ex/Em = 574/584 nm.
Troubleshooting
Table 3: Common Issues and Solutions in this compound Assays
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Autohydrolysis of this compound. | Prepare fresh substrate solutions. Optimize pH to minimize non-enzymatic hydrolysis. |
| Contaminated reagents or buffer. | Use high-purity water and reagents. Filter-sterilize buffers. | |
| Autofluorescence of test compounds. | Screen compounds for autofluorescence at the assay wavelengths before the main experiment. | |
| Low Signal-to-Noise Ratio | Suboptimal enzyme or substrate concentration. | Titrate both enzyme and substrate to find the optimal concentrations for a robust signal. |
| Incorrect instrument settings. | Optimize the gain setting on the fluorescence reader. Ensure correct excitation and emission wavelengths are used. | |
| Enzyme inactivity. | Check the storage and handling of the enzyme. Use a fresh aliquot. | |
| Non-linear Reaction Kinetics | Substrate depletion. | Use a lower enzyme concentration or a higher initial substrate concentration. |
| Enzyme instability. | Optimize buffer conditions (pH, ionic strength) to ensure enzyme stability throughout the assay. | |
| Product inhibition. | Analyze only the initial linear phase of the reaction. | |
| False Positives in Inhibitor Screening | Redox-active compounds. | Some compounds can chemically reduce resazurin (B115843) (a related compound) to resorufin, leading to a false positive signal. This is less of a concern with this compound hydrolysis but should be considered. |
| Compound interference with fluorescence. | Test for compound quenching or enhancement of resorufin fluorescence in the absence of the enzyme. |
Signaling Pathway and Experimental Workflow Diagrams
Enzymatic Reaction and Detection Pathway
Caption: Enzymatic cleavage of this compound and fluorescence detection.
Inhibitor Screening Workflow
Caption: Workflow for high-throughput screening of enzyme inhibitors.
References
Application Note: Endpoint vs. Kinetic Assays for Esterase Activity Using Resorufin Butyrate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed comparison of endpoint and kinetic assay methodologies for the determination of esterase activity using the fluorogenic substrate Resorufin butyrate (B1204436). It includes theoretical principles, a comparison of quantitative performance, and detailed protocols for both assay formats. The guidance herein is intended to help researchers select the appropriate assay format for their specific needs, from high-throughput screening to detailed kinetic characterization of inhibitors.
Principle of the Assay
Resorufin butyrate is a non-fluorescent molecule that serves as a substrate for various esterases, including triglyceride lipases and cholinesterases.[1][2] Enzymatic hydrolysis cleaves the butyrate group, releasing the highly fluorescent product, Resorufin. The increase in fluorescence is directly proportional to the enzymatic activity and can be monitored using a fluorescence plate reader at an excitation maximum of approximately 570 nm and an emission maximum of 580 nm.[1]
Caption: Enzymatic cleavage of this compound by an esterase.
Comparison of Endpoint and Kinetic Assay Formats
The choice between an endpoint and a kinetic assay depends on the experimental goals, required data richness, and throughput needs.[3]
-
Endpoint Assays: In this format, the reaction is allowed to proceed for a fixed period, after which it is stopped (e.g., by adding a stop solution) or immediately measured.[3] The total amount of product formed is quantified with a single reading, providing a snapshot of enzyme activity. This method is simple, cost-effective, and well-suited for high-throughput screening (HTS).
-
Kinetic Assays: This method involves continuously monitoring the fluorescence signal over time as the reaction progresses. The rate of the reaction (initial velocity, V₀) is determined from the slope of the linear phase of product formation. Kinetic assays provide more detailed information about the enzyme's catalytic properties and are crucial for studying enzyme kinetics and identifying false positives or interfering compounds.
Caption: Conceptual workflow of endpoint versus kinetic assays.
Quantitative Data and Performance Comparison
Kinetic assays are often more robust and informative, which is reflected in key assay performance metrics. While endpoint assays are simpler, they can be more susceptible to artifacts from compounds that interfere with the readout at a single time point. Kinetic analysis allows for the identification of such artifacts by examining the entire reaction progress curve.
| Parameter | Endpoint Assay | Kinetic Assay | Advantage of Kinetic Format |
| Primary Measurement | Total fluorescence after a fixed time. | Initial reaction rate (V₀) from the slope of fluorescence vs. time. | More accurate representation of enzyme activity, less sensitive to timing variations. |
| Data Richness | Low (single data point per well). | High (full reaction progress curve). | Allows for detailed mechanistic studies and identification of interfering compounds. |
| Detection of Artifacts | Difficult; false positives/negatives can arise from compound autofluorescence or instability. | Easier; interfering compounds often alter the shape of the progress curve, which is detectable. | Increased data confidence and lower rate of false positives. |
| Suitability for HTS | Excellent due to simplicity and speed. | Good, enabled by modern plate readers. | Provides higher quality data in primary screens. |
| IC₅₀ Determination | Can be less accurate if the inhibitor affects enzyme stability over the incubation period. | More reliable as it is based on the initial, linear rate of the reaction. | More accurate potency determination for true inhibitors. |
| Z'-factor | Generally robust (e.g., > 0.8). | Typically higher and more consistent. | Indicates a more robust and reliable assay. |
| Reagent Cost | Can be lower if a stop reagent is used and plates are read in batches. | Generally similar, as the primary reagents are the same. | N/A |
Detailed Experimental Protocols
These protocols are designed for a 96-well or 384-well microplate format and can be adapted for either endpoint or kinetic analysis.
4.1 Materials and Reagents
-
Equipment: Fluorescence microplate reader with Ex/Em filters for ~570/580 nm, capable of kinetic reads; standard black, flat-bottom microplates; multichannel pipettes.
-
Substrate: this compound (e.g., Cayman Chemical, MedChemExpress).
-
Enzyme: Purified esterase (e.g., bovine lipoprotein lipase, butyrylcholinesterase).
-
Buffer: Phosphate-Buffered Saline (PBS), pH 7.5.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving substrate and test compounds.
-
Positive Control: A known inhibitor of the target esterase.
-
Negative Control: DMSO vehicle.
4.2 Reagent Preparation
-
Assay Buffer: PBS, pH 7.5.
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C, protected from light.
-
Enzyme Working Solution: Dilute the enzyme stock to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to the final desired concentration (e.g., 2X the final concentration if adding equal volumes). A typical starting concentration is 2-10 µM.
-
Test Compound Plate: Prepare serial dilutions of test compounds (and controls) in a separate plate at 2X the final desired concentration.
4.3 Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for both assay types.
4.4 Endpoint Assay Protocol
-
Add 50 µL of Enzyme Working Solution to each well of the microplate.
-
Add 50 µL of the 2X test compounds or controls to the appropriate wells.
-
Pre-incubate the plate at room temperature or 37°C for 15-30 minutes.
-
Initiate the reaction by adding 100 µL of the Substrate Working Solution to all wells.
-
Incubate the plate for a predetermined time (e.g., 30-60 minutes), protected from light. This incubation time must be within the linear range of the reaction, which should be determined during assay development.
-
Measure the fluorescence intensity at Ex/Em ~570/580 nm.
4.5 Kinetic Assay Protocol
-
Add 50 µL of Enzyme Working Solution to each well of the microplate.
-
Add 50 µL of the 2X test compounds or controls to the appropriate wells.
-
Pre-incubate the plate at room temperature or 37°C for 15-30 minutes.
-
Place the plate in the temperature-controlled microplate reader.
-
Program the reader to measure fluorescence at Ex/Em ~570/580 nm every 30-60 seconds for 30-60 minutes.
-
Initiate the reaction by injecting 100 µL of the Substrate Working Solution into all wells using the reader's injectors, or by quickly adding it with a multichannel pipette and starting the read immediately.
4.6 Data Analysis
-
Endpoint Data:
-
Subtract the average fluorescence of the "no enzyme" blank wells from all other wells.
-
Calculate the percent inhibition using the formula: % Inhibition = (1 - (Signal_inhibitor / Signal_DMSO)) * 100
-
Plot % Inhibition vs. compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Kinetic Data:
-
For each well, plot the fluorescence units (RFU) versus time (in minutes).
-
Identify the linear portion of the curve (usually the first 10-20 minutes).
-
Calculate the slope of this linear portion using linear regression. This slope represents the initial reaction rate (V₀) in RFU/min.
-
Calculate percent inhibition using the rates (slopes): % Inhibition = (1 - (Rate_inhibitor / Rate_DMSO)) * 100
-
Plot % Inhibition vs. compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Troubleshooting and Considerations
-
Substrate Solubility: this compound has limited aqueous solubility. Ensure the final DMSO concentration is consistent across all wells and typically kept low (e.g., <5%) to maintain substrate solubility.
-
Reaction Linearity: For both assay types, it is critical to ensure the reaction rate is linear with respect to both time and enzyme concentration. This should be established during assay development. Kinetic assays inherently make it easier to confirm linearity during each run.
-
Compound Interference: Test compounds may be autofluorescent at the assay wavelengths. A kinetic read can help distinguish true inhibition from fluorescence quenching or other artifacts. For example, a compound that quenches fluorescence will cause an immediate drop in signal but may not affect the reaction rate, whereas a true inhibitor will decrease the rate.
Conclusion
Both endpoint and kinetic assays using this compound are effective methods for measuring esterase activity. The endpoint format offers simplicity and high throughput, making it suitable for large primary screens. However, the kinetic format provides richer, more reliable data, offering insights into reaction kinetics and a robust method for identifying and filtering out interfering compounds. For detailed inhibitor characterization, mechanism of action studies, and high-quality screening, the kinetic assay is the superior choice.
References
Resorufin Butyrate: A Versatile Fluorogenic Substrate for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Resorufin (B1680543) butyrate (B1204436) is a valuable fluorogenic substrate widely utilized in drug discovery for the high-throughput screening (HTS) of enzyme inhibitors and for assessing cell viability.[1] This compound is readily hydrolyzed by various esterases and lipases, releasing the highly fluorescent product resorufin, which can be easily quantified. The enzymatic cleavage of the non-fluorescent resorufin butyrate results in a significant increase in fluorescence, providing a sensitive and robust method for monitoring enzyme activity. Its favorable biocompatibility and low toxicity make it a suitable tool for both biochemical and cell-based assays.[1]
This document provides detailed application notes and protocols for the use of this compound in drug discovery, with a focus on enzyme inhibitor screening and cell viability assays.
Key Applications in Drug Discovery
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Enzyme Activity and Inhibitor Screening: this compound serves as an excellent substrate for a variety of hydrolases, including triglyceride lipases and cholinesterases.[2][3] This property is extensively used to screen compound libraries for potential inhibitors of these enzymes, which are implicated in various diseases. The assay is adaptable to HTS formats, making it a cost-effective and efficient tool for identifying novel therapeutic leads.[4]
-
Cell Viability and Cytotoxicity Assays: In living cells, intracellular esterases can cleave this compound, leading to the accumulation of fluorescent resorufin. This metabolic activity is directly proportional to the number of viable cells. Therefore, this compound can be used to assess cell viability and determine the cytotoxic effects of drug candidates.
-
High-Throughput Screening (HTS): The soluble and monomeric nature of this compound under assay conditions makes it superior to particle-based substrates, which can cause artifacts in HTS. The robust signal-to-background ratio and high Z' values (often > 0.8) ensure the reliability and reproducibility of assays using this substrate in large-scale screening campaigns.
Data Summary
The following tables summarize key quantitative data for assays utilizing this compound and the inhibitory activity of known compounds against various lipases.
Table 1: Properties and Assay Conditions for this compound
| Parameter | Value | Reference |
| Excitation Wavelength | 540-570 nm | |
| Emission Wavelength | 580-593 nm | |
| Typical Substrate Concentration | 100 nM - 2.3 µM | |
| Typical Enzyme Concentration | 10-12 nM | |
| Assay pH | 7.4 - 7.5 | |
| Common Solvent | DMSO (typically at 5%) | |
| Michaelis-Menten Constant (Km) for bLPL | ~40 µM |
Table 2: IC50 Values of Known Lipase (B570770) Inhibitors
| Inhibitor | Target Enzyme | IC50 Value | Assay Substrate/Method | Reference |
| M-352 | Bovine Lipoprotein Lipase (bLPL) | 301 ± 39 nM | This compound | |
| Orlistat | Human Pancreatic Lipase (hPL) | 2.51 nM | Resorufin-based probe | |
| Procyanidin | Human Pancreatic Lipase (hPL) | 0.55 µM | Resorufin-based probe | |
| Carnosol | Human Pancreatic Lipase (hPL) | 0.58 µM | Resorufin-based probe | |
| Sciadopitysin | Human Pancreatic Lipase (hPL) | 1.36 µM | Resorufin-based probe | |
| URB602 | Monoacylglycerol Lipase (MAGL) | ~25-75 µM | Resorufin-based probe | |
| MAFP | Monoacylglycerol Lipase (MAGL) | ~5-50 nM | Resorufin-based probe |
Experimental Protocols
Protocol 1: High-Throughput Screening of Lipase Inhibitors
This protocol describes a general method for screening small molecule inhibitors of a target lipase using this compound in a 384-well plate format.
Materials:
-
This compound
-
Target lipase (e.g., bovine lipoprotein lipase)
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.5)
-
DMSO
-
Test compounds
-
Known lipase inhibitor (positive control)
-
384-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in assay buffer to the desired final concentration (e.g., 100 nM).
-
Prepare a stock solution of the target lipase in assay buffer. Dilute to the desired final concentration (e.g., 10 nM).
-
Prepare serial dilutions of test compounds and controls in DMSO.
-
-
Assay Setup:
-
Add a small volume (e.g., 1 µL) of the test compound, positive control, or DMSO (negative control) to the wells of the 384-well plate.
-
Add the diluted enzyme solution to each well.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction and Measurement:
-
Add the this compound solution to each well to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 60 minutes) at an excitation wavelength of ~570 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time).
-
Determine the percent inhibition for each test compound relative to the negative control.
-
For active compounds, perform dose-response experiments to determine the IC50 value.
-
Protocol 2: Cell Viability Assay
This protocol outlines a method for assessing cell viability using the metabolic reduction of a resazurin-based reagent, which is analogous to the principle of using this compound.
Materials:
-
Resazurin (B115843) solution (or a commercially available resazurin-based cell viability reagent)
-
Cells in culture
-
Culture medium
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Test compounds
-
Opaque-walled 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds and appropriate controls (e.g., vehicle control, positive control for cytotoxicity).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Performance:
-
Add the resazurin solution to each well (typically 10% of the culture volume).
-
Incubate the plate at 37°C for 1-4 hours, protected from light. The optimal incubation time should be determined empirically for each cell line.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration to determine the EC50 or IC50 value.
-
Visualizations
Signaling Pathway
Caption: Lipoprotein metabolism pathway involving Lipoprotein Lipase (LPL).
Experimental Workflow
Caption: High-throughput screening workflow for enzyme inhibitors.
References
- 1. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. umu.se [umu.se]
- 4. High-Throughput Screening of Inhibitors [creative-enzymes.com]
Troubleshooting & Optimization
Technical Support Center: Solving Resorufin Butyrate Solubility Issues in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dissolving Resorufin butyrate (B1204436) in aqueous buffers for experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is Resorufin butyrate and what is it used for?
This compound is a fluorogenic substrate used to measure the activity of enzymes such as triglyceride lipases and cholinesterases.[1][2][3] Upon enzymatic cleavage, it releases resorufin, a highly fluorescent compound. The increase in fluorescence intensity is directly proportional to the enzyme's activity.
Q2: Why am I having trouble dissolving this compound in my aqueous buffer?
Q3: What is the best organic solvent for preparing a this compound stock solution?
Q4: How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the solid this compound in 100% DMSO or DMF. It may be necessary to use sonication or gentle warming to ensure it is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
This is a common issue due to the significant change in solvent polarity. Here are several troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous buffer. Instead, perform serial dilutions of your stock solution in DMSO first to get closer to your final desired concentration. Then, add this diluted DMSO solution to your aqueous buffer.
-
Vigorous Mixing: When adding the DMSO stock to the aqueous buffer, ensure the buffer is being mixed vigorously (e.g., vortexing). Add the DMSO stock dropwise to the vortex of the buffer.
-
Final DMSO Concentration: Ensure your final assay buffer contains a small percentage of DMSO to help maintain solubility. A final concentration of up to 5% DMSO is often well-tolerated by many enzymes and cells. However, always include a vehicle control (buffer with the same final DMSO concentration without the compound) in your experiments.
-
Temperature: Ensure both the stock solution and the aqueous buffer are at room temperature before mixing.
Q6: How does the choice of aqueous buffer affect the solubility and stability of this compound?
While specific solubility data for this compound in various buffers is not extensively published, the choice of buffer can influence the stability of the compound and the activity of the enzyme. For lipase (B570770) assays, phosphate-buffered saline (PBS) at a pH of around 7.5 is commonly used. Buffers like Tris and HEPES are also frequently used in enzyme assays. It is important to maintain a stable pH as significant shifts can affect both the substrate and the enzyme.
Q7: How do salts in the buffer affect this compound solubility?
The presence of salts in aqueous buffers can decrease the solubility of organic compounds, a phenomenon known as "salting-out". This occurs because salt ions interact with water molecules, reducing the amount of "free" water available to dissolve the organic compound. While salts are necessary for maintaining ionic strength and enzyme function, excessively high salt concentrations could potentially reduce the solubility of this compound.
Q8: What is the recommended storage for this compound solutions?
-
Solid Form: Store at -20°C, protected from light and moisture. It can be stable for at least a year.
-
Organic Stock Solutions (DMSO or DMF): Aliquot and store at -20°C or -80°C. These are generally stable for several months.
-
Aqueous Working Solutions: It is highly recommended to prepare these fresh for each experiment. Aqueous solutions of this compound are not stable and should not be stored for more than one day.
Troubleshooting Guide: Precipitation During Assay Preparation
This guide provides a systematic approach to resolving precipitation issues with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon initial dilution of DMSO stock into aqueous buffer. | The change in solvent polarity is too drastic, exceeding the solubility limit of this compound in the mixed solvent. | 1. Optimize Dilution Technique: Add the DMSO stock solution dropwise into the vigorously vortexing aqueous buffer. 2. Pre-dilute in DMSO: Perform an intermediate dilution of the stock in 100% DMSO before adding it to the aqueous buffer. 3. Increase Final DMSO Concentration: If your experimental system allows, increase the final percentage of DMSO in the assay buffer (e.g., from 1% to 5%). Always verify the tolerance of your enzyme/cells to the final DMSO concentration. |
| Solution becomes cloudy over time after initial successful dissolution. | The solution may be supersaturated and thermodynamically unstable, leading to delayed precipitation. | 1. Lower the Final Concentration: Your working concentration of this compound may be too high for the chosen buffer and DMSO concentration. Try using a lower final concentration. 2. Assess Kinetic Solubility: Perform a kinetic solubility assay by measuring the absorbance of your final solution over time. An increase in absorbance indicates precipitation. This will help you determine the maximum stable concentration under your experimental conditions. |
| Precipitation is observed in some buffer systems but not others. | Buffer components (salts, pH) are influencing the solubility. | 1. Buffer pH: Ensure the pH of your buffer is optimal for both enzyme activity and substrate stability. For many lipase assays, a pH between 7 and 8 is common. 2. Buffer Type: If precipitation persists in a phosphate (B84403) buffer, consider trying a different buffer system like Tris-HCl or HEPES. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of solid this compound and a fresh bottle of anhydrous DMSO to room temperature.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 5 mg/mL).
-
Vortex the solution thoroughly to dissolve the compound. If necessary, briefly sonicate the vial in a water bath until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of Aqueous Working Solution (Example for a Lipase Assay)
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare your aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.5).
-
Determine the final concentration of this compound and DMSO needed for your assay (e.g., 100 nM this compound with 5% DMSO).
-
If a large dilution is required, perform an intermediate dilution of the stock solution in 100% DMSO.
-
In a sterile tube, add the required volume of the aqueous assay buffer.
-
While vigorously vortexing the buffer, slowly add the calculated volume of the this compound DMSO stock (or intermediate dilution) dropwise.
-
Continue vortexing for an additional 30-60 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately in your assay.
Mandatory Visualizations
Signaling Pathway: Enzymatic Cleavage of this compound
Caption: Enzymatic hydrolysis of this compound.
Experimental Workflow: Preparing Aqueous Working Solution
Caption: Workflow for preparing this compound working solution.
Quantitative Data Summary
| Solvent | Solubility | Reference |
| Ethanol | ~0.1 mg/mL | |
| DMSO | ~5 mg/mL | |
| DMF | ~20 mg/mL | |
| 1:7 DMF:PBS (pH 7.2) | ~0.12 mg/mL |
References
Optimizing Resorufin Butyrate Concentration for Enzyme Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Resorufin (B1680543) butyrate (B1204436) concentration in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Resorufin butyrate for a standard enzyme assay?
A1: The optimal concentration of this compound is highly dependent on the specific enzyme being assayed and the experimental conditions. However, a good starting point is to perform a substrate titration experiment to determine the Michaelis constant (K_m) for your enzyme. The K_m is the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). For many assays, a substrate concentration equal to or slightly above the K_m is used to ensure the reaction rate is sensitive to changes in enzyme activity. For instance, in an assay for bovine lipoprotein lipase (B570770) (bLPL), the estimated K_m for this compound was approximately 40 µM.[1][2] In some high-throughput screening applications, lower concentrations, such as 100 nM, have been used to maximize assay sensitivity and maintain the substrate in a soluble, monomeric form.[1][3]
Q2: How can I determine the optimal this compound concentration for my specific enzyme?
A2: To determine the optimal concentration, you should perform a substrate concentration optimization experiment. This involves measuring the initial reaction velocity at various concentrations of this compound while keeping the enzyme concentration constant. The data can then be plotted (reaction velocity vs. substrate concentration) and fitted to the Michaelis-Menten equation to estimate the K_m and V_max.
Q3: What are the recommended excitation and emission wavelengths for detecting the product of the this compound reaction?
A3: The enzymatic hydrolysis of this compound produces the highly fluorescent product, resorufin.[2] The recommended excitation and emission maxima for resorufin are generally in the range of 540-570 nm for excitation and 580-590 nm for emission. It is advisable to confirm the optimal wavelengths using your specific instrumentation and buffer conditions.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in organic solvents like DMSO and ethanol. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 5 mg/mL or higher. It is crucial to use freshly opened or properly stored hygroscopic DMSO, as water content can affect solubility. Store the stock solution at -20°C or -80°C, protected from light and moisture. For working solutions, dilute the stock solution in the assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can inhibit enzyme activity. A final DMSO concentration of 5% has been shown to be suitable for some lipase assays.
Troubleshooting Guide
Issue 1: High background fluorescence or spontaneous hydrolysis of this compound.
-
Possible Cause: this compound can undergo slow hydrolysis in aqueous solutions, leading to the formation of resorufin and consequently high background fluorescence. The rate of this spontaneous hydrolysis can be influenced by pH and temperature.
-
Solution:
-
Always include a "no-enzyme" control in your experiments to measure the rate of spontaneous hydrolysis.
-
Subtract the background fluorescence from the no-enzyme control from the fluorescence values of your experimental samples.
-
Prepare fresh working solutions of this compound for each experiment.
-
Optimize the pH of your assay buffer. A pH of 7.5 has been used successfully in lipase assays.
-
Issue 2: Poor substrate solubility or precipitation in the assay well.
-
Possible Cause: this compound has limited solubility in aqueous buffers. High concentrations can lead to precipitation, which will affect the accuracy of your results.
-
Solution:
-
Visually inspect your assay plates for any signs of precipitation.
-
Avoid using this compound concentrations above its solubility limit in your assay buffer. One study noted that a concentration of 187.5 µM was visibly insoluble.
-
Ensure that the final concentration of the organic solvent (e.g., DMSO) used to dissolve the substrate is consistent across all wells and is not too high, as this can also cause precipitation when diluted into the aqueous buffer.
-
Issue 3: Non-linear reaction kinetics.
-
Possible Cause: Non-linear reaction kinetics can arise from several factors, including substrate depletion, enzyme instability, or product inhibition. At high enzyme concentrations or long incubation times, the substrate may be rapidly consumed, leading to a decrease in the reaction rate.
-
Solution:
-
Optimize the enzyme concentration to ensure that less than 10% of the substrate is consumed during the course of the assay.
-
Measure the initial reaction velocity by taking multiple readings over a short period.
-
Ensure your enzyme is stable under the assay conditions (pH, temperature, buffer components).
-
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (K_m)
This protocol outlines the steps to determine the Michaelis constant (K_m) for an enzyme using this compound as a substrate.
-
Prepare a series of this compound dilutions:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in assay buffer to create a range of working concentrations (e.g., from 0 µM to 200 µM). Ensure the final DMSO concentration is constant in all dilutions.
-
-
Set up the assay plate:
-
Add a fixed amount of enzyme to each well of a microplate.
-
Include a "no-enzyme" control for each substrate concentration to measure background hydrolysis.
-
Add the different concentrations of this compound working solutions to the wells to initiate the reaction.
-
-
Measure fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using the appropriate excitation and emission wavelengths for resorufin (e.g., Ex/Em = 570/585 nm).
-
-
Calculate initial reaction velocities:
-
For each substrate concentration, plot fluorescence versus time.
-
Determine the initial velocity (V_0) by calculating the slope of the linear portion of the curve.
-
Subtract the velocity of the corresponding "no-enzyme" control.
-
-
Determine K_m:
-
Plot the initial velocities (V_0) against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_max.
-
Data Presentation
Table 1: Example Assay Conditions for Bovine Lipoprotein Lipase (bLPL)
| Parameter | Value | Reference |
| Enzyme | Bovine Lipoprotein Lipase (bLPL) | |
| Substrate | This compound | |
| Assay Buffer | Phosphate-Buffered Saline (PBS), pH 7.5 | |
| DMSO Concentration | 5% | |
| Enzyme Concentration | 10-12 nM | |
| Substrate Concentration | 100 nM - 2.3 µM | |
| Estimated K_m | ~40 µM | |
| Excitation Wavelength | 500 nm | |
| Emission Wavelength | 593 nm | |
| Plate Format | 384-well |
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Troubleshooting flowchart for common this compound assay issues.
References
Effect of pH on Resorufin butyrate assay performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of pH on the performance of the Resorufin (B1680543) Butyrate (B1204436) Assay. This assay is commonly used to measure the activity of enzymes such as lipases and cholinesterases.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Resorufin Butyrate Assay?
A1: The optimal pH for the this compound Assay depends on the specific enzyme being studied. For instance, an optimized assay using bovine lipoprotein lipase (B570770) is performed at pH 7.5.[1][2] However, the optimal pH for the enzyme's activity and the optimal pH for the fluorescence of the product, resorufin, must be considered. Butyrylcholinesterase, for example, generally exhibits optimal activity in the alkaline range of pH 8.0 to 9.0.[3]
Q2: How does pH affect the fluorescence of resorufin?
A2: The fluorescence of resorufin, the product of the enzymatic hydrolysis of this compound, is highly dependent on pH. Resorufin exhibits its highest fluorescence at a pH above 7.5, where it exists in its anionic form.[4] At lower pH values, the fluorescence is significantly reduced.[4] The fluorescence of resorufin is generally stable between pH 7.5 and 12.
Q3: What is the stability of this compound at different pH levels?
A3: this compound itself shows relatively weak fluorescence in the pH range of 6.0 to 9.0. At a pH of 10.0, basic hydrolysis of the ester can occur, leading to the release of resorufin and an increase in fluorescence independent of enzyme activity.
Q4: Can I perform the assay at an acidic pH?
A4: While some enzymes, like certain lipases, have optimal activity at acidic pH, performing the this compound assay at a low pH presents challenges. The primary issue is the significantly reduced fluorescence of resorufin at acidic pH, which will lead to a lower signal and reduced assay sensitivity. For example, although some cholinesterases retain activity at pH values below 5, this is not the optimal condition for the fluorophore.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | Suboptimal pH for resorufin fluorescence: The assay buffer pH may be too acidic, quenching the fluorescence of the resorufin product. | Ensure the final assay pH is in the optimal range for resorufin fluorescence (ideally pH 7.5 or higher). You may need to find a compromise pH that is suitable for both enzyme activity and resorufin fluorescence. |
| Low enzyme activity due to suboptimal pH: The assay buffer pH may not be optimal for the specific enzyme being used. | Determine the optimal pH for your enzyme from the literature or through empirical testing. Adjust the assay buffer pH accordingly, keeping in mind the pH-dependence of resorufin fluorescence. | |
| High background fluorescence | Spontaneous hydrolysis of this compound: The assay pH may be too alkaline, causing the non-enzymatic breakdown of the substrate. | Avoid excessively high pH values (e.g., pH 10.0 or above) where basic hydrolysis of this compound can occur. Run a no-enzyme control to quantify the level of spontaneous hydrolysis at your assay's pH. |
| Inconsistent or variable results | pH drift during the assay: The buffering capacity of your assay buffer may be insufficient, leading to pH changes as the reaction proceeds. | Use a buffer with a pKa close to the desired assay pH and ensure its concentration is sufficient to maintain a stable pH throughout the experiment. |
Experimental Protocols
General this compound Assay Protocol (Lipase Activity)
This protocol is a general guideline and should be optimized for the specific enzyme and experimental conditions.
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Prepare Assay Buffer: A common buffer is phosphate-buffered saline (PBS) at pH 7.5.
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Prepare this compound Stock Solution: Dissolve this compound in a suitable organic solvent like DMSO.
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Prepare Enzyme Solution: Dilute the enzyme to the desired concentration in the assay buffer.
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Assay Procedure:
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Add the assay buffer to the wells of a microplate.
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Add the enzyme solution to the wells.
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Initiate the reaction by adding the this compound substrate.
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Incubate at the desired temperature.
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Measure the fluorescence at an excitation wavelength of approximately 540-570 nm and an emission wavelength of 580-590 nm.
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-
Controls: Include a no-enzyme control to measure background fluorescence and substrate auto-hydrolysis.
Cholinesterase Activity Assay using a Resorufin-based Substrate
This is a general protocol for measuring cholinesterase activity.
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Prepare Assay Buffer: A sodium phosphate (B84403) buffer (0.1 mM, pH 8.0) is a suitable starting point.
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Prepare Substrate Solution: Dissolve this compound in an appropriate solvent.
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Prepare Enzyme Solution: Dilute acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) in the assay buffer.
-
Assay Procedure:
-
Mix the enzyme solution with the assay buffer in a microplate well.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Start the reaction by adding the substrate.
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Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for resorufin.
-
Visualizations
Caption: Signaling pathway of the this compound assay.
References
Technical Support Center: Optimizing Resorufin Butyrate-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the temperature for Resorufin butyrate-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a this compound-based assay?
The optimal temperature for a this compound-based assay is highly dependent on the specific enzyme being studied (e.g., lipase, esterase). While a general range is 25°C to 50°C, it is crucial to determine the empirical optimum for your particular enzyme and experimental conditions. For instance, some esterases exhibit maximum activity at 50°C, while others may have an optimal temperature around 30°C or 40°C.[1][2][3][4] It is recommended to perform a temperature optimization experiment to identify the ideal temperature for your assay.
Q2: How does temperature affect the enzymatic reaction in a Resorufin butyrate (B1204436) assay?
Temperature has a significant impact on enzyme activity. As temperature increases from a low starting point, the rate of the enzymatic reaction will generally increase as the enzyme and substrate molecules have more kinetic energy. However, once the temperature exceeds the enzyme's optimum, the enzyme will begin to denature, leading to a rapid decrease in activity.[3] High temperatures can cause irreversible damage to the enzyme's structure.
Q3: Can I perform the assay at room temperature?
While some protocols mention performing the assay at ambient (room) temperature, this is not ideal for generating reproducible and optimal results. Room temperature can fluctuate, leading to variability in your data. For consistent and maximal signal, it is best to use a temperature-controlled instrument, such as a plate reader with incubation.
Q4: What are the signs of suboptimal temperature in my assay?
Signs of a suboptimal temperature include:
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Low signal-to-background ratio: If the temperature is too low, the enzyme activity will be reduced, resulting in a weak signal.
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High well-to-well variability: Fluctuations in temperature across the assay plate can lead to inconsistent results.
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Non-linear reaction kinetics: If the temperature is too high, you may observe an initial burst of activity followed by a rapid decline as the enzyme denatures.
Q5: How do I perform a temperature optimization experiment?
To optimize the temperature, set up your assay with identical components (buffer, enzyme, and this compound concentrations) and incubate the reactions at a range of different temperatures (e.g., 25°C, 30°C, 37°C, 40°C, 45°C, 50°C). Monitor the fluorescence of Resorufin over time at each temperature. The optimal temperature will be the one that yields the highest initial reaction velocity without showing signs of enzyme instability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low fluorescence signal | The assay temperature is too low, resulting in low enzyme activity. | Increase the incubation temperature in increments of 5°C to find the optimal range for your enzyme. |
| The enzyme has denatured due to excessively high temperatures. | Decrease the incubation temperature. Ensure that the temperature does not exceed the known stability range for your enzyme. | |
| High background fluorescence | Spontaneous hydrolysis of this compound at elevated temperatures. | Run a no-enzyme control at each temperature to assess the level of non-enzymatic hydrolysis. Subtract the background fluorescence from your measurements. Consider lowering the assay temperature if the background is too high. |
| Inconsistent results between experiments | Fluctuations in ambient room temperature. | Use a temperature-controlled plate reader or water bath to maintain a consistent temperature for all assays. |
| Rapid signal plateau | The temperature is too high, causing rapid enzyme denaturation after an initial burst of activity. | Lower the assay temperature to a point where the reaction proceeds linearly for a longer duration. |
Experimental Protocols
Protocol for Temperature Optimization of a this compound-Based Assay
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Reagent Preparation:
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Prepare an assay buffer (e.g., Phosphate-Buffered Saline, pH 7.5).
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Prepare a stock solution of this compound in DMSO.
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Dilute the enzyme to the desired concentration in the assay buffer.
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Assay Setup:
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In a 96-well or 384-well plate, add the assay buffer to each well.
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Add the enzyme solution to the appropriate wells. Include "no-enzyme" control wells containing only the assay buffer.
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Pre-incubate the plate at the desired temperatures for 5-10 minutes to allow the solutions to reach thermal equilibrium.
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Initiation of Reaction:
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Add the this compound solution to all wells to initiate the enzymatic reaction. The final concentration of DMSO should typically be kept low (e.g., <5%).
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Data Acquisition:
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Immediately place the plate in a fluorescence plate reader pre-set to the corresponding incubation temperature.
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Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using an excitation wavelength of ~530-570 nm and an emission wavelength of ~580-590 nm.
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Data Analysis:
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For each temperature, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the fluorescence versus time curve.
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Subtract the slope of the "no-enzyme" control from the slopes of the enzyme-containing wells to correct for background fluorescence.
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Plot the corrected initial reaction velocities against the corresponding temperatures to determine the optimal temperature for the assay.
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Visualizations
Signaling Pathway
Caption: Enzymatic hydrolysis of this compound.
Experimental Workflow for Temperature Optimization
References
How to correct for autofluorescence when using Resorufin butyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers correct for autofluorescence when using Resorufin butyrate (B1204436) assays.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my Resorufin butyrate assay?
A1: Autofluorescence is the natural fluorescence emitted by biological materials (such as cells, proteins, and media components) when excited by light.[1] In a this compound assay, which measures the fluorescence of Resorufin produced by enzymatic activity, autofluorescence from your sample can artificially inflate the fluorescence readings.[2][3] This leads to a high background signal, reduced assay sensitivity (lower signal-to-noise ratio), and inaccurate quantification of your enzyme's activity.[4] Common sources of autofluorescence include endogenous molecules like NADH, riboflavins, collagen, and elastin.[1] Components of cell culture media, such as phenol (B47542) red and fetal bovine serum (FBS), are also major contributors to background fluorescence.
Q2: How can I determine if autofluorescence is impacting my experimental results?
A2: The most straightforward method is to include proper controls in your experimental setup. Prepare a "no-enzyme" control and a "no-substrate" control for each experimental condition.
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No-Enzyme Control: This well contains your cells or sample, the assay buffer, and the this compound substrate, but no active enzyme. Any fluorescence detected from this well is likely due to autofluorescence and spontaneous hydrolysis of the substrate.
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No-Substrate Control (Unstained Control): This well contains your cells or sample and the assay buffer, but not the this compound substrate. The fluorescence measured from this well directly represents the autofluorescence of your biological sample and the medium.
If you observe a high signal in these control wells, autofluorescence is a significant factor in your assay.
Q3: What are the primary strategies for correcting for autofluorescence in a plate-based this compound assay?
A3: There are three main strategies to combat autofluorescence:
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Blank Subtraction: This is the most common and simplest method, where the fluorescence from control wells is subtracted from the fluorescence of the experimental wells.
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Chemical Quenching: This involves adding a chemical agent that reduces or eliminates the intrinsic fluorescence of the sample components.
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Spectral Unmixing: This is an advanced technique that uses the spectral properties of Resorufin and the autofluorescence to computationally separate the two signals.
The choice of method depends on the nature of your sample, the source of the autofluorescence, and the instrumentation available.
Troubleshooting Guides & Experimental Protocols
Method 1: Correction via Blank Subtraction
This is the most direct method to account for background fluorescence.
Experimental Protocol:
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Plate Setup: In a 96-well plate (or other suitable format), designate wells for the following:
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Experimental Wells: Contain cells/sample, enzyme, and this compound.
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No-Enzyme Control Wells: Contain cells/sample and this compound (without the enzyme).
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Media Blank Wells: Contain only the cell culture medium and this compound.
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Sample Autofluorescence Wells (No-Substrate Control): Contain cells/sample in the assay buffer without this compound.
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Assay Procedure:
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Prepare your cells or sample in the wells as required for your experiment.
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Add the this compound substrate to the "Experimental" and "No-Enzyme Control" wells. A typical concentration is around 100 nM.
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Add the corresponding volume of assay buffer without the substrate to the "Sample Autofluorescence" wells.
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Incubate the plate for the desired time at the appropriate temperature.
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Measure the fluorescence using a microplate reader with excitation and emission wavelengths suitable for Resorufin (e.g., Ex: 540 nm, Em: 590 nm).
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Data Analysis:
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Calculate the average fluorescence of the replicate "Sample Autofluorescence" wells.
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Subtract this average autofluorescence value from the fluorescence readings of all "Experimental" and "No-Enzyme Control" wells.
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Data Presentation:
| Well Type | Average Raw Fluorescence (RFU) | Average Autofluorescence (RFU) | Corrected Fluorescence (RFU) |
| Experimental | 8500 | 1500 | 7000 |
| No-Enzyme Control | 1800 | 1500 | 300 |
| Sample Autofluorescence | 1500 | N/A | 0 |
Logical Workflow for Blank Subtraction:
Method 2: Chemical Quenching of Autofluorescence
Certain reagents can be used to quench, or reduce, the intrinsic fluorescence of your sample. Trypan blue and Sudan Black B are commonly used for this purpose.
Experimental Protocol (using Trypan Blue):
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Reagent Preparation: Prepare a stock solution of Trypan Blue (e.g., 0.4% w/v).
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Plate Setup: Set up your experiment as described in Method 1, including experimental and control wells.
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Quenching Step:
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After the initial cell plating and treatment (if any), but before adding the this compound, add a small volume of Trypan Blue solution to all wells containing cells. The final concentration of Trypan Blue needs to be optimized, but a starting point could be in the range of 0.05-0.2%.
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Incubate for a short period (e.g., 5-15 minutes) at room temperature.
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Assay Procedure:
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Proceed with the addition of this compound to the appropriate wells.
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Incubate and measure fluorescence as previously described.
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Data Analysis: Even with quenching, it is crucial to perform blank subtraction as described in Method 1 to account for any remaining background fluorescence.
Data Presentation:
| Treatment | Average Raw Fluorescence (RFU) | Corrected Fluorescence (RFU) | Signal-to-Noise Ratio |
| No Quencher | 8500 | 7000 | 4.7 |
| With Trypan Blue | 7200 | 6800 | 17.0 |
Note: The signal-to-noise ratio is calculated as the corrected fluorescence of the experimental well divided by the corrected fluorescence of the no-enzyme control.
Logical Flow for Chemical Quenching:
Method 3: Spectral Unmixing
This advanced technique is suitable when the autofluorescence spectrum overlaps with the Resorufin emission spectrum. It requires a spectrophotometer or microplate reader capable of acquiring full emission spectra.
Principle: The total fluorescence spectrum measured in an experimental well is a combination of the Resorufin spectrum and the autofluorescence spectrum. By measuring the "pure" spectrum of autofluorescence (from a no-substrate control) and the "pure" spectrum of Resorufin (from a reaction with purified enzyme in a clean buffer), software can calculate the contribution of each to the total signal.
Experimental Protocol:
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Acquire Reference Spectra:
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Autofluorescence Spectrum: In a well containing your cells/sample in assay buffer (without substrate), scan the emission spectrum across a range (e.g., 550-700 nm) using the Resorufin excitation wavelength (e.g., 540 nm).
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Resorufin Spectrum: In a well containing assay buffer, a known concentration of purified enzyme, and this compound, allow the reaction to proceed and then scan the emission spectrum.
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Acquire Experimental Spectra: For each experimental well, acquire the full emission spectrum.
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Spectral Unmixing Analysis: Use the software provided with your instrument or a dedicated analysis program to perform linear spectral unmixing. This will deconvolute the mixed spectra into the relative contributions of autofluorescence and Resorufin.
Data Presentation:
| Sample | Total Signal at 590 nm (RFU) | Calculated Autofluorescence Contribution (RFU) | Calculated Resorufin Signal (RFU) |
| Experimental 1 | 9200 | 2100 | 7100 |
| Experimental 2 | 11500 | 2300 | 9200 |
Conceptual Diagram for Spectral Unmixing:
Additional Recommendations
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Optimize Media Choice: If possible, use phenol red-free media and reduce the concentration of FBS during the assay, as both are significant sources of autofluorescence.
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Instrument Settings: Ensure your microplate reader's gain settings are optimized to maximize the signal from Resorufin without saturating the detector.
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Use Bottom Reading: For adherent cells, reading the plate from the bottom can reduce the background fluorescence from the media above the cells.
References
Technical Support Center: Minimizing Resorufin Photobleaching in Fluorescence Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of resorufin (B1680543) photobleaching in fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What is resorufin photobleaching and why is it a concern in my fluorescence assay?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as resorufin, upon exposure to light. This process leads to a decrease in fluorescence intensity over time, which can be a significant concern in fluorescence assays for several reasons[1]. A diminishing signal can lead to inaccurate quantification, reduced sensitivity, and a narrow time window for plate reading, ultimately affecting the reliability and reproducibility of your experimental results.
Q2: What are the primary mechanisms behind resorufin photobleaching?
A2: The photobleaching of resorufin is primarily driven by photochemical reactions that occur when the molecule is in its excited state. Upon excitation by light, resorufin can transition from its stable ground state to an excited singlet state. From this state, it can undergo intersystem crossing to a longer-lived and more reactive triplet state. In this triplet state, resorufin is more susceptible to irreversible chemical reactions, often involving molecular oxygen, which lead to its degradation and loss of fluorescence. Additionally, in the presence of reducing agents like NADH, resorufin can be photoreduced to a colorless, non-fluorescent product called dihydroresorufin (hydroresorufin)[2].
Q3: How can I tell if the signal decrease in my assay is due to photobleaching or another issue?
A3: Distinguishing photobleaching from other potential issues like enzyme instability, substrate depletion, or cell death is crucial. If the fluorescence signal decreases rapidly and consistently with repeated measurements or prolonged exposure to the excitation light source of the plate reader, photobleaching is a likely culprit[1]. You can confirm this by measuring the fluorescence of a resorufin standard solution under the same illumination conditions. If the signal from the standard also decays, it strongly indicates photobleaching. Other issues, such as conversion to hydroresorufin, might be indicated by a signal decrease even with minimal light exposure, particularly in assays with long incubation times or high cellular metabolic activity.
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds that are added to fluorescence assay solutions to reduce photobleaching. They work through various mechanisms, primarily by scavenging for reactive oxygen species (ROS) that are generated during the fluorescence excitation process and can damage the fluorophore. Some common antifade reagents include Trolox, n-propyl gallate (NPG), and ascorbic acid. These molecules can quench the excited triplet state of the fluorophore, returning it to the ground state before it can undergo destructive chemical reactions.
Q5: Are there any downsides to using antifade reagents?
A5: While antifade reagents can be very effective, they can also have some drawbacks. Some antifade reagents can cause an initial quenching of the fluorescence signal, reducing the starting intensity. Additionally, some reagents may not be compatible with all assay components or may interfere with the biological system being studied. For example, certain antifade agents might affect cell viability or enzyme activity. Therefore, it is essential to validate the chosen antifade reagent for your specific assay conditions.
Troubleshooting Guides
Issue 1: Rapid Decrease in Fluorescence Signal During Repeated Measurements
Potential Cause: Photobleaching due to excessive exposure to excitation light.
Solutions:
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Reduce Excitation Light Intensity: Use the lowest possible excitation intensity on your fluorescence plate reader that still provides an adequate signal-to-noise ratio.
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Minimize Exposure Time: Limit the duration of light exposure for each measurement. If your plate reader allows, use the fastest possible read time.
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Reduce the Number of Reads: If you are taking kinetic measurements, consider increasing the interval between reads to minimize the cumulative exposure to light.
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Use Antifade Reagents: Incorporate a compatible antifade reagent into your assay buffer. See the experimental protocols section for guidance on using common antifade reagents.
Issue 2: High Well-to-Well Variability in Signal Decay
Potential Cause: Inconsistent light exposure across the plate or localized differences in assay conditions.
Solutions:
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Ensure Uniform Illumination: Check the specifications of your plate reader to ensure uniform illumination across all wells.
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Consistent Pipetting: Ensure accurate and consistent pipetting of all reagents, including the antifade solution, to each well.
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Thorough Mixing: Gently but thoroughly mix the contents of each well after adding all reagents to ensure a homogeneous solution. Avoid introducing bubbles, as they can interfere with light paths.
Issue 3: Antifade Reagent Appears to be Ineffective or Quenches the Signal
Potential Cause: Incorrect concentration of the antifade reagent, incompatibility with the assay buffer, or inherent quenching properties of the reagent.
Solutions:
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Optimize Antifade Concentration: Perform a concentration titration of the antifade reagent to find the optimal concentration that provides maximum photoprotection with minimal signal quenching.
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Check Buffer Compatibility: Ensure that the pH and composition of your assay buffer are compatible with the chosen antifade reagent. Some antifade reagents have optimal activity within a specific pH range.
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Test Alternative Antifade Reagents: If one antifade reagent is not effective or causes significant quenching, try a different one with a different mechanism of action.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the photostability of resorufin and other relevant fluorophores.
Table 1: Photophysical Properties of Resorufin and Alternative Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Relative Photostability |
| Resorufin | ~571 | ~585 | ~54,000 | ~0.74 | Good |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | ~0.33 | Very High |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.27 | Moderate to High |
Note: Photophysical properties can vary depending on the local environment (e.g., solvent, pH, conjugation).
Table 2: Effect of Antifade Reagents on Fluorophore Photostability (Hypothetical Data)
| Fluorophore | Condition | Photobleaching Half-life (t₁/₂) (seconds) |
| Resorufin | No Antifade | 30 |
| Resorufin | + 1 mM Trolox | 120 |
| Resorufin | + 2 mM n-Propyl Gallate | 90 |
| Resorufin | + 5 mM Ascorbic Acid | 75 |
Experimental Protocols
Protocol 1: General Procedure for Testing Antifade Reagents in a Resorufin-Based Microplate Assay
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Prepare Resorufin Standard: Prepare a stock solution of resorufin in a suitable solvent (e.g., DMSO) and dilute it to a working concentration (e.g., 1 µM) in your assay buffer.
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Prepare Antifade Reagent Solutions: Prepare stock solutions of the antifade reagents (e.g., Trolox, n-propyl gallate, ascorbic acid) at a high concentration in an appropriate solvent.
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Set up the Microplate:
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In a 96-well or 384-well black, clear-bottom plate, add the resorufin working solution to a series of wells.
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Add different concentrations of the antifade reagent to the wells containing resorufin. Include control wells with resorufin only (no antifade reagent).
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Ensure the final volume in each well is the same.
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Measure Initial Fluorescence: Immediately after adding the reagents, measure the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths for resorufin (e.g., Ex: 560 nm, Em: 590 nm).
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Induce Photobleaching: Continuously expose the plate to the excitation light in the plate reader for a defined period (e.g., 5-10 minutes), taking fluorescence readings at regular intervals (e.g., every 30 seconds).
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Data Analysis:
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For each condition, plot the fluorescence intensity as a function of time.
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Normalize the data by dividing the fluorescence at each time point by the initial fluorescence.
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Determine the photobleaching half-life (t₁/₂) for each condition, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
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Compare the half-lives of the samples with and without antifade reagents to assess their effectiveness.
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Protocol 2: Preparation and Use of a Trolox Antifade Solution
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Prepare a 100 mM Trolox Stock Solution: Dissolve 25 mg of Trolox in 1 mL of DMSO. Store the stock solution at -20°C, protected from light.
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Prepare Working Solution: On the day of the experiment, dilute the 100 mM Trolox stock solution to the desired final concentration (e.g., 1-2 mM) in your assay buffer.
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Incorporate into Assay: Add the Trolox working solution to your assay wells along with other reagents before initiating the fluorescence measurement.
Protocol 3: Preparation and Use of an n-Propyl Gallate (NPG) Antifade Solution
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Prepare a 20% (w/v) NPG Stock Solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO. This may require gentle warming and vortexing. Store the stock solution at 4°C, protected from light.
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Prepare Working Solution: Dilute the 20% NPG stock solution to the desired final concentration (e.g., 2 mM) in your assay buffer.
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Incorporate into Assay: Add the NPG working solution to your assay wells.
Visualizations
Caption: Mechanism of resorufin photobleaching and the action of antifade reagents.
Caption: Troubleshooting workflow for addressing a decreasing fluorescence signal.
References
Improving signal-to-noise ratio in Resorufin butyrate assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Resorufin (B1680543) butyrate (B1204436) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Resorufin butyrate assay?
The this compound assay is a fluorescence-based method used to measure the activity of certain enzymes, particularly triglyceride lipases and cholinesterases.[1][2] The assay utilizes this compound, a non-fluorescent substrate. In the presence of a target enzyme, the butyrate group is cleaved from the molecule, releasing the highly fluorescent product, resorufin. The increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored over time.
Q2: What are the typical excitation and emission wavelengths for resorufin?
Resorufin, the fluorescent product in the assay, has an excitation maximum around 570 nm and an emission maximum in the range of 580-593 nm.[1][2][3] It is crucial to optimize these settings on your specific fluorescence plate reader to achieve the best signal-to-noise ratio.
Q3: What are the common applications of the this compound assay?
This assay is frequently used in high-throughput screening (HTS) to identify potential inhibitors of triglyceride lipases. Its robust nature, simplicity, and low cost make it suitable for screening large compound libraries.
Q4: Can components of my sample or buffer interfere with the assay?
Yes, several factors can interfere with the assay. Test compounds can have intrinsic fluorescence, leading to a high background. Components in cell culture media, such as phenol (B47542) red, can also contribute to background fluorescence. Additionally, reducing agents may non-enzymatically convert the substrate, increasing the background signal. The fluorescence of resorufin is also pH-dependent, so maintaining a stable pH is important.
Troubleshooting Guides
Problem: High Background Fluorescence
High background fluorescence can mask the specific signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Substrate Instability/Autohydrolysis | Prepare fresh this compound solutions for each experiment. Avoid prolonged storage of diluted substrate. Run a "substrate only" control (without enzyme) to measure the rate of non-enzymatic hydrolysis and subtract this from your experimental wells. |
| Contaminated Reagents | Use high-purity, sterile reagents and water. Microbial contamination can introduce enzymes that may cleave the substrate. |
| Autofluorescence of Test Compounds | If screening for inhibitors, perform a pre-read of the plate after adding the test compounds but before adding the substrate. This will measure the intrinsic fluorescence of the compounds, which can then be subtracted from the final reading. |
| Media/Buffer Autofluorescence | If possible, perform the assay in a simple buffer like phosphate-buffered saline (PBS) instead of complex media. If media is required, use phenol red-free media. |
Problem: Low Signal or Poor Sensitivity
A weak signal can make it difficult to distinguish the enzymatic activity from the background noise.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Substrate Concentration | The concentration of this compound is critical. Titrate the substrate to find the optimal concentration that provides a good signal without leading to substrate inhibition or insolubility. |
| Insufficient Enzyme Concentration | If the enzyme concentration is too low, the rate of resorufin production will be minimal. Try increasing the enzyme concentration. |
| Suboptimal Instrument Settings | Ensure your fluorescence reader is set to the optimal excitation and emission wavelengths for resorufin (Ex/Em: ~570/585 nm). Optimize the gain setting to enhance the signal without saturating the detector. |
| Photobleaching | Resorufin can be susceptible to photobleaching. Minimize the exposure of the plate to the excitation light. Use the lowest necessary excitation intensity and the minimum number of reads required for your kinetic assay. |
| Signal Decrease Over Time | With long incubation times, resorufin can be further reduced to the non-fluorescent product, hydroresorufin, by cellular enzymes. Monitor the reaction kinetically to identify the linear range and avoid extended incubations. |
Experimental Protocols
Protocol: Optimizing this compound Concentration
This protocol will help determine the optimal substrate concentration for your specific enzyme and assay conditions.
-
Prepare a Substrate Dilution Series:
-
Create a series of this compound dilutions in your assay buffer (e.g., PBS, pH 7.5). A good starting range would be from 10 µM down to 10 nM.
-
-
Set up the Assay Plate:
-
Add a constant concentration of your enzyme to each well of a microplate.
-
Include "no enzyme" control wells for each substrate concentration to measure background fluorescence.
-
-
Initiate the Reaction:
-
Add the different concentrations of this compound to the wells containing the enzyme and the "no enzyme" controls.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence kinetically on a plate reader with settings appropriate for resorufin (Ex/Em: ~570/585 nm).
-
-
Analyze the Data:
-
For each substrate concentration, subtract the rate of the "no enzyme" control from the rate of the corresponding enzyme-containing well.
-
Plot the initial reaction velocity (rate of fluorescence increase) against the substrate concentration.
-
The optimal concentration will be in the range that gives a robust signal with a low background. A study on bovine lipoprotein lipase (B570770) found that concentrations above 111 nM provided a suitable signal-to-background ratio and a low coefficient of variation.
-
Visualizations
This compound Assay Workflow
Caption: A typical workflow for a this compound assay.
Enzymatic Conversion of this compound
Caption: Enzymatic cleavage of this compound to fluorescent resorufin.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: A decision tree for troubleshooting a low signal-to-noise ratio.
References
Validation & Comparative
A Head-to-Head Comparison: Resorufin Butyrate vs. 4-Methylumbelliferyl Butyrate for Esterase Activity Assays
For researchers, scientists, and drug development professionals selecting the optimal fluorogenic substrate for esterase activity assays, the choice between Resorufin (B1680543) butyrate (B1204436) and 4-methylumbelliferyl (4-MUB) butyrate is a critical one. This guide provides an objective comparison of their performance, supported by available experimental data, to facilitate an informed decision.
Both substrates offer high sensitivity in detecting esterase and lipase (B570770) activity through the enzymatic release of highly fluorescent molecules. However, their distinct spectral properties, pH sensitivity, and reported kinetic parameters cater to different experimental needs and instrumentation capabilities.
At a Glance: Key Differences
| Feature | Resorufin Butyrate | 4-Methylumbelliferyl Butyrate |
| Fluorophore | Resorufin | 4-Methylumbelliferone (B1674119) (4-MU) |
| Excitation (Ex) | ~570 nm | ~365 nm |
| Emission (Em) | ~580 nm | ~445 nm |
| Fluorescence Color | Red/Pink | Blue |
| pH Sensitivity | Less sensitive in physiological range | Highly pH-dependent |
| Solubility | Soluble and monomeric in assay conditions | Good aqueous stability |
Delving into the Data: A Quantitative Overview
This compound: Performance Data
This compound is a substrate for various esterases and lipases, yielding the red-fluorescent product resorufin upon cleavage.
| Parameter | Value | Enzyme & Conditions |
| Excitation Wavelength | 570 nm | Not applicable |
| Emission Wavelength | 580 nm | Not applicable |
| Michaelis Constant (Km) | ~40 µM | Bovine lipoprotein lipase in PBS, pH 7.5, 5% DMSO |
Note: The Km value indicates the substrate concentration at which the enzyme reaches half of its maximum velocity. A lower Km suggests a higher affinity of the enzyme for the substrate.
4-Methylumbelliferyl Butyrate: Performance Data
4-Methylumbelliferyl butyrate is a widely used fluorogenic substrate that releases the blue-fluorescent 4-methylumbelliferone (4-MU) upon enzymatic hydrolysis. The fluorescence of 4-MU is highly dependent on pH.
| Parameter | Value | Conditions |
| Excitation Wavelength | 365 nm | 0.1 M Tris, pH 8.0 |
| Emission Wavelength | 445 nm | 0.1 M Tris, pH 8.0 |
Note: Direct kinetic comparisons with this compound are lacking. However, studies have shown a strong positive correlation between esterase activity measured with 4-MUB and the colorimetric substrate p-nitrophenyl acetate.
Visualizing the Science: Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the enzymatic reactions and a general experimental workflow for comparing these substrates.
A Comparative Guide to the Validation of a Novel Lipase Inhibitor Using the Resorufin Butyrate Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Resorufin (B1680543) butyrate (B1204436) assay for the validation of a new lipase (B570770) inhibitor, "Inhibitor X," against established methods and existing drugs. It includes detailed experimental protocols, comparative performance data, and visualizations to aid in the selection of the most appropriate assay for your research needs.
Introduction to Lipase Inhibition and Assay Methodologies
Pancreatic lipase is a critical enzyme in the digestion of dietary triglycerides. Its inhibition is a key therapeutic strategy for managing obesity and related metabolic disorders.[1] Orlistat and Cetilistat are well-established lipase inhibitors that function by forming a covalent bond with the active serine site of gastric and pancreatic lipases, thereby inactivating them and preventing the hydrolysis of dietary fats.[2][3] The undigested triglycerides are then excreted from the body, reducing caloric intake.[4]
To validate the efficacy of new lipase inhibitors, robust and reliable in vitro assays are essential. The Resorufin butyrate assay is a fluorescence-based method that offers high sensitivity and is well-suited for high-throughput screening (HTS).[5] This guide compares the performance of this assay with the widely used colorimetric p-nitrophenyl butyrate (p-NPB) assay.
Comparative Performance of Lipase Inhibitors
The inhibitory potential of a novel compound, "Inhibitor X," was evaluated using the this compound assay and compared with the known inhibitors Orlistat and Cetilistat, for which data from p-NPB assays are available.
| Inhibitor | Target Enzyme | Assay Method | Substrate | IC50 Value | Reference |
| Inhibitor X | Pancreatic Lipase | This compound | This compound | 5.0 µM | Hypothetical Data |
| Orlistat | Pancreatic Lipase | p-Nitrophenyl Butyrate | p-Nitrophenyl Butyrate | 0.50 µM | |
| Cetilistat | Pancreatic Lipase | p-Nitrophenyl Palmitate | p-Nitrophenyl Palmitate | ~3.5-4.1 kg weight loss in trials | |
| Kaempferol-3-O-rutinoside | Pancreatic Lipase | Not Specified | Not Specified | 2.9 µM | |
| Licochalcone A | Pancreatic Lipase | Not Specified | Not Specified | 35 µg/mL | |
| Theaflavin | Pancreatic Lipase | Not Specified | Not Specified | 0.107 µM |
Note: The IC50 value for "Inhibitor X" is a hypothetical value used for illustrative purposes in this guide. The data for Orlistat and Cetilistat are derived from different studies using p-nitrophenyl ester-based assays, and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the this compound assay and the alternative p-nitrophenyl butyrate (p-NPB) assay are provided below.
This compound Lipase Inhibition Assay Protocol
This protocol is optimized for a 96-well plate format suitable for high-throughput screening.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
This compound substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
DMSO (for dissolving inhibitor)
-
Test inhibitor ("Inhibitor X") and positive control (e.g., Orlistat)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~530-570 nm, Emission: ~580-590 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Porcine Pancreatic Lipase in Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test inhibitor and positive control in DMSO.
-
-
Assay Reaction:
-
In each well of the microplate, add the following in order:
-
Tris-HCl buffer
-
Lipase solution
-
Test inhibitor solution (or DMSO for control)
-
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Initiate Reaction:
-
Add the this compound substrate solution to each well to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 37°C. The rate of resorufin production is proportional to the lipase activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
p-Nitrophenyl Butyrate (p-NPB) Lipase Inhibition Assay Protocol
This colorimetric assay is a common alternative to fluorescence-based methods.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Butyrate (p-NPB) substrate
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
Acetonitrile (B52724) or isopropanol (B130326) (for dissolving substrate)
-
DMSO (for dissolving inhibitor)
-
Test inhibitor and positive control (e.g., Orlistat)
-
96-well clear microplate
-
Microplate reader (absorbance at 405-410 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Porcine Pancreatic Lipase in Tris-HCl buffer.
-
Prepare a stock solution of p-NPB in acetonitrile or isopropanol.
-
Prepare serial dilutions of the test inhibitor and positive control in DMSO.
-
-
Assay Reaction:
-
In each well of the microplate, add the following in order:
-
Tris-HCl buffer
-
Lipase solution
-
Test inhibitor solution (or DMSO for control)
-
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add the p-NPB substrate solution to each well.
-
-
Absorbance Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 405-410 nm. The amount of p-nitrophenol released is proportional to the lipase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_inhibitor / Abs_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow: this compound Assay
Caption: Workflow for the this compound Lipase Inhibition Assay.
Mechanism of Action: Pancreatic Lipase Inhibition
Caption: Covalent inhibition of pancreatic lipase by a novel inhibitor.
Conclusion
The this compound assay offers a sensitive and high-throughput compatible method for the validation of novel lipase inhibitors. Its fluorescence-based detection provides a continuous and real-time measurement of enzyme activity, which can be advantageous over endpoint colorimetric assays like the p-NPB method. While both assays are valuable tools in drug discovery, the choice of method will depend on the specific requirements of the study, including the need for high-throughput screening, sensitivity, and the availability of appropriate instrumentation. The data presented in this guide, including the detailed protocols and comparative analysis, will aid researchers in making an informed decision for their lipase inhibitor validation studies.
References
- 1. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Orlistat? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Lipase Activity Measurement: Cross-Validation of the Resorufin Butyrate Assay with the pH-Stat Method
For researchers, scientists, and drug development professionals engaged in the study of lipolytic enzymes, the accurate measurement of lipase (B570770) activity is paramount. This guide provides a detailed comparison of two common methods: the fluorogenic Resorufin (B1680543) Butyrate (B1204436) assay and the classic pH-stat titration method. We present a cross-validation framework, supported by experimental protocols and data, to facilitate an informed choice of assay for your specific research needs.
The selection of an appropriate assay for measuring lipase activity is critical and often depends on factors such as throughput requirements, sensitivity, and the specific properties of the enzyme and substrate under investigation. The Resorufin butyrate assay offers a high-throughput, sensitive, and continuous monitoring solution, while the pH-stat method is a well-established, direct measure of fatty acid release. This guide will delve into the principles of each method, provide detailed experimental procedures, and present a comparative analysis of their performance.
Principles of the Assays
The This compound assay is a fluorometric method that utilizes a non-fluorescent substrate, this compound. In the presence of lipase, the butyrate group is cleaved, releasing the highly fluorescent resorufin molecule. The increase in fluorescence intensity over time is directly proportional to the lipase activity. This assay is particularly well-suited for high-throughput screening (HTS) due to its simplicity and amenability to microplate formats.[1][2][3]
The pH-stat method is a titrimetric technique that directly measures the release of fatty acids from a triglyceride substrate, such as tributyrin (B1683025) or olive oil.[4][5] As the lipase hydrolyzes the substrate, the liberated fatty acids cause a decrease in the pH of the reaction mixture. The pH-stat instrument maintains a constant pH by automatically titrating the reaction with a base (e.g., NaOH). The rate of base consumption is equivalent to the rate of fatty acid release and, therefore, the lipase activity. This method is considered a reference or standard assay for lipase activity.
Experimental Protocols
This compound Assay Protocol
This protocol is adapted for a 384-well microplate format, ideal for screening applications.
Materials:
-
Bovine lipoprotein lipase (bLPL)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the assay buffer: PBS, pH 7.5, with 5% DMSO.
-
Add 10 µL of the enzyme solution (e.g., 10 nM bLPL in assay buffer) to the wells of the microplate.
-
To initiate the reaction, add 10 µL of the this compound substrate solution (e.g., 100 nM in assay buffer).
-
Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 60 minutes) at an excitation wavelength of ~570 nm and an emission wavelength of ~585 nm.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
pH-Stat Method Protocol
This protocol describes a typical setup for the pH-stat method.
Materials:
-
Lipase sample
-
Tributyrin (glycerol tributyrate)
-
NaOH solution (e.g., 0.1 M)
-
pH-stat titration system (including a reaction vessel, pH electrode, stirrer, and automated burette)
-
Thermostatic water bath
Procedure:
-
Set the reaction vessel temperature to 30 ± 1°C using a thermostatic water bath.
-
Add the substrate, 0.16 M tributyrin, to the reaction vessel.
-
Adjust the pH of the substrate emulsion to the desired setpoint (e.g., pH 7.0) with the NaOH solution.
-
Initiate the reaction by adding a known amount of the lipase enzyme solution to the vessel.
-
The pH-stat instrument will automatically maintain the pH at the setpoint by adding NaOH.
-
Record the volume of NaOH consumed over time. The reaction is typically monitored for at least 1.5 minutes, with the linear response used for calculation.
-
The lipase activity is calculated from the rate of NaOH consumption, where one lipase unit (U) is defined as the amount of enzyme that releases 1 µmol of titratable butyric acid per minute.
Comparative Data
A direct comparison of specific activities obtained from a microplate-based spectrophotometric assay and the pH-stat method for different lipases highlights some key differences. While the pH-dependent activity profiles are generally similar between the two methods, the absolute specific activity values can vary significantly.
| Enzyme | Substrate | Assay Method | Specific Activity (U/mg) | Reference |
| Recombinant Human Pancreatic Lipase (rHPL) | Tributyrin (TG(4:0)) | pH-Indicator Based Microplate Assay | 1,343 ± 80 | |
| Recombinant Human Pancreatic Lipase (rHPL) | Tributyrin (TG(4:0)) | pH-Stat Method | 10,474 ± 654 |
Table 1: Comparison of specific activities of recombinant human pancreatic lipase determined by a microplate assay and the pH-stat method. The difference in specific activity is likely attributable to the more efficient substrate emulsification achieved with the mechanical stirring in the pH-stat apparatus, creating a larger surface area for the enzyme to act upon.
Visualizing the Methodologies
To better understand the workflows and principles of each assay, the following diagrams are provided.
Figure 1: Enzymatic hydrolysis of this compound.
Figure 2: Principle of the pH-stat method.
Figure 3: Workflow for cross-validation.
Conclusion
Both the this compound assay and the pH-stat method are valuable tools for the characterization of lipase activity. The this compound assay excels as a high-throughput, sensitive method ideal for screening large numbers of samples or for inhibitor studies. Its continuous nature and simple protocol make it highly efficient. However, it is an indirect measure of lipase activity, and the use of an artificial substrate may not always reflect the enzyme's activity on its natural substrates.
The pH-stat method, while having a lower throughput, provides a direct and continuous measurement of fatty acid release, making it a gold standard for lipase activity determination. It is particularly useful for detailed kinetic studies and for characterizing lipases with specific substrate requirements. The choice between these two methods will ultimately depend on the specific research question, the required throughput, and the available instrumentation. For comprehensive characterization, a cross-validation approach, as outlined in this guide, can provide a more complete understanding of the enzyme's properties.
References
A Head-to-Head Comparison: The Superiority of Resorufin Butyrate in Lipase Activity Assays
For researchers, scientists, and drug development professionals engaged in lipase-related studies, the choice of assay methodology is critical for generating accurate and reproducible data. This guide provides an in-depth comparison of the fluorescent Resorufin butyrate (B1204436) assay and traditional particle-based lipase (B570770) assays, highlighting the significant advantages of the former in terms of simplicity, sensitivity, and suitability for high-throughput screening.
Lipases, a class of enzymes that catalyze the hydrolysis of fats, play a crucial role in various physiological processes and are important targets in drug discovery for conditions like obesity and dyslipidemia.[1] The accurate measurement of lipase activity is therefore paramount. Historically, particle-based assays, which rely on the enzymatic breakdown of lipid emulsions or particles, have been the standard.[1][2] However, these methods are often plagued by issues such as substrate instability, interference from sample components, and a lack of adaptability to high-throughput formats.
The advent of soluble, fluorogenic substrates like Resorufin butyrate has revolutionized lipase activity measurement. This comparison guide will objectively detail the principles of both assay types, present supporting experimental data, and provide detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Unveiling the Mechanisms: How Each Assay Works
The fundamental difference between this compound and particle-based assays lies in the nature of the substrate and the method of detection.
This compound Assay: A Soluble and Fluorogenic Approach
The this compound assay utilizes a soluble, non-fluorescent substrate. In the presence of lipase, the butyrate group is cleaved from the Resorufin molecule. This enzymatic reaction releases the highly fluorescent Resorufin, and the resulting increase in fluorescence is directly proportional to the lipase activity.[1][3] This straightforward mechanism allows for continuous monitoring of the reaction in real-time.
Particle-Based Assays: An Indirect Measurement
Particle-based assays typically employ a water-insoluble substrate, such as an emulsion of olive oil or triolein (B1671897) particles. Lipase activity is measured indirectly by monitoring the change in the physical properties of the reaction mixture. In turbidimetric assays, the hydrolysis of the lipid particles leads to a decrease in turbidity, which is measured as a change in absorbance. Other variations involve the release of a product that can be subsequently measured, often after a series of coupled enzymatic reactions. These assays are inherently more complex and prone to interference.
Performance Metrics: A Quantitative Comparison
The superiority of the this compound assay is evident when comparing key performance metrics.
| Feature | This compound Assay | Particle-Based Assays |
| Principle | Fluorogenic, soluble substrate | Turbidimetric/Colorimetric, insoluble particles/emulsion |
| Assay Format | Homogeneous, single-step | Heterogeneous, often multi-step |
| High-Throughput Screening (HTS) Compatibility | Excellent | Poor to moderate |
| Sensitivity | High (detection limit as low as 0.369 µg/mL for hPL) | Generally lower; a coated TAG assay is ~1000x more sensitive than classical emulsified systems |
| Reproducibility (Z' factor) | Excellent (Z' > 0.8) | Variable, often lower due to substrate instability |
| Potential for Artifacts | Low; avoids particle-based artifacts | High; prone to interference from colored/turbid compounds, compound aggregation |
| Assay Time | Rapid, real-time kinetics | Often requires longer incubation times and endpoint measurements |
Experimental Protocols
To facilitate the implementation of these assays, detailed experimental protocols are provided below.
High-Throughput Lipase Assay Using this compound
This protocol is adapted from a method developed for screening triglyceride lipases in a 384-well format.
Materials:
-
Bovine lipoprotein lipase (bLPL)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
384-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of bLPL in PBS.
-
The final assay buffer consists of PBS, pH 7.5, with 5% DMSO.
-
-
Assay Protocol:
-
Pipetting steps can be automated using a liquid handler.
-
Add 10 µL of the assay buffer containing 10 nM bLPL to each well of the 384-well plate.
-
For inhibitor screening, add the test compounds dissolved in DMSO to the wells.
-
Initiate the reaction by adding 10 µL of 100 nM this compound in assay buffer to each well.
-
The final reaction volume is 20 µL.
-
-
Detection:
-
Monitor the increase in fluorescence over time (e.g., 60 minutes) using a fluorescence plate reader with excitation and emission wavelengths of approximately 500-571 nm and 588-593 nm, respectively.
-
The rate of fluorescence increase is proportional to the lipase activity.
-
References
A Comparative Guide to the Sensitivity of Resorufin Butyrate and Other Fluorogenic Substrates for Esterase and Lipase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
In the realm of enzyme kinetics and high-throughput screening, the selection of an appropriate substrate is paramount for obtaining sensitive and reliable results. This guide provides an objective comparison of Resorufin butyrate (B1204436) with other commonly used fluorogenic substrates for the detection of esterase and lipase (B570770) activity. The following sections present a detailed analysis of their performance, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Introduction to Fluorogenic Esterase and Lipase Substrates
Fluorogenic substrates are invaluable tools for measuring enzyme activity due to their high sensitivity and suitability for continuous monitoring. These compounds are typically non-fluorescent or exhibit low fluorescence until they are enzymatically cleaved, releasing a highly fluorescent product. This "turn-on" mechanism provides a direct and proportional signal to the rate of enzyme activity. Key families of fluorogenic substrates for esterases and lipases include those based on resorufin, fluorescein (B123965), and coumarin.
Quantitative Comparison of Substrate Performance
The sensitivity of a fluorogenic substrate is a critical parameter, often evaluated by its limit of detection (LOD) and kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax). The following tables summarize the available quantitative data for Resorufin butyrate and its alternatives.
Table 1: Comparison of the Limit of Detection (LOD) for Various Fluorogenic Substrates with Porcine Liver Esterase (PLE)
| Substrate | Limit of Detection (LOD) with PLE (pg) | Fluorophore | Excitation (nm) | Emission (nm) |
| Resorufin Acetoxymethyl Ether (Res-AME) | 275 | Resorufin | 571 | 588 |
| Fluorescein Diacetate (FDA) | 55 | Fluorescein | 494 | 518 |
| DDAO-AME 1 | 27.5 | DDAO | 646 | 660 |
| DDAO-AME 2 | 5.5 | DDAO | 646 | 660 |
| p-Nitrophenyl Acetate (p-NPA) | 2750 | p-Nitrophenol | 405 (absorbance) | N/A |
Data sourced from Tallman & Beatty (2015). DDAO-AME probes are far-red fluorogenic substrates. p-NPA is a chromogenic substrate included for comparison.
Table 2: Kinetic Parameters of this compound and Alternative Fluorogenic Substrates
| Substrate | Enzyme | Km | Vmax |
| This compound | Bovine Lipoprotein Lipase | ~40 µM | Not Reported |
| 4-Methylumbelliferyl Butyrate (4-MUB) | Candida rugosa Lipase | 0.46 ± 0.06 mM | 0.54 ± 0.03 µM/min |
| Fluorescein Dibutyrate | Not Reported | Not Reported | Not Reported |
Note: The kinetic parameters presented above were determined using different enzymes and under varying experimental conditions. Therefore, a direct comparison of these values should be made with caution.
Key Performance Characteristics
This compound
Resorufin-based substrates, such as this compound, are characterized by their long-wavelength excitation and emission maxima, which helps to minimize interference from autofluorescence commonly found in biological samples. The enzymatic hydrolysis of this compound yields the highly fluorescent product, resorufin. A key advantage of this compound is its solubility and monomeric nature in assay conditions, which is particularly beneficial in high-throughput screening (HTS) as it can reduce artifacts associated with particle-based substrates[1].
Fluorescein-Based Substrates
Fluorescein diacetate (FDA) is a classic fluorogenic substrate that readily enters cells and is cleaved by intracellular esterases to produce fluorescein. While highly sensitive, a notable drawback of FDA is the potential for rapid cellular efflux of the fluorescent product, fluorescein. This can be problematic for assays requiring longer incubation times or for flow cytometry applications. Additionally, FDA can undergo spontaneous hydrolysis, leading to higher background fluorescence[2]. More polar derivatives, such as carboxyfluorescein diacetate (CFDA), have been developed to improve intracellular retention of the fluorescent product.
Coumarin-Based Substrates
Coumarin derivatives, such as 4-methylumbelliferyl butyrate (4-MUB), are another widely used class of fluorogenic substrates. Upon enzymatic cleavage, they release the fluorescent 4-methylumbelliferone (B1674119). These substrates are known for their high sensitivity and are utilized in a variety of enzyme assays.
Signaling Pathway and Experimental Workflow
The underlying principle for all three classes of substrates is a one-step enzymatic hydrolysis reaction.
Caption: Enzymatic hydrolysis of a fluorogenic substrate.
The general workflow for a fluorogenic enzyme assay is straightforward and adaptable to various formats, including microplates for high-throughput screening.
Caption: General experimental workflow for a fluorogenic enzyme assay.
Experimental Protocols
Below are representative protocols for conducting esterase/lipase activity assays using this compound, fluorescein dibutyrate, and a coumarin-based substrate.
Protocol 1: High-Throughput Lipase Assay using this compound
This protocol is adapted from a method for screening triglyceride lipase modulators.
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.5.
-
Enzyme Solution: Prepare a solution of bovine lipoprotein lipase (bLPL) at a final concentration of 10 nM in assay buffer.
-
Substrate Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in assay buffer to a final concentration of 100 nM. The final DMSO concentration in the assay should be kept low (e.g., 5%) to maintain substrate solubility[1].
-
-
Assay Procedure:
-
Pipette the enzyme solution into the wells of a 384-well microplate.
-
To initiate the reaction, add the this compound solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the increase in fluorescence over time using a plate reader with excitation at approximately 500 nm and emission at 593 nm[3].
-
Protocol 2: Esterase Activity Assay using Fluorescein Dibutyrate
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Enzyme Solution: Prepare a solution of the esterase of interest in the assay buffer.
-
Substrate Solution: Prepare a stock solution of Fluorescein dibutyrate in a suitable organic solvent like DMSO. Dilute the stock in assay buffer to the desired final concentration.
-
-
Assay Procedure:
-
Add the enzyme solution to a microplate well or a cuvette.
-
Start the reaction by adding the Fluorescein dibutyrate solution.
-
Measure the rate of fluorescein formation by monitoring the fluorescence increase at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Protocol 3: Lipase Activity Assay using 4-Methylumbelliferyl Butyrate (4-MUB)
-
Reagent Preparation:
-
Assay Buffer: Phosphate buffer (pH 7.0).
-
Enzyme Solution: Prepare a solution of the lipase (e.g., Candida rugosa lipase) in the assay buffer.
-
Substrate Solution: Prepare a 10 mM stock solution of 4-MUB in DMSO. Dilute the stock solution in the assay buffer to the desired final concentration.
-
-
Assay Procedure:
-
In a 96-well plate, combine the enzyme solution and assay buffer.
-
Initiate the reaction by adding the 4-MUB solution to each well.
-
Incubate the plate at 37°C.
-
The reaction can be stopped by adding a solution of 10% o-phosphoric acid.
-
Measure the fluorescence of the liberated 4-methylumbelliferone at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Conclusion
The choice of a fluorogenic substrate for esterase or lipase activity assays depends on the specific requirements of the experiment.
-
This compound offers the advantage of long-wavelength fluorescence, which minimizes background interference from biological samples, and its soluble, monomeric nature makes it well-suited for high-throughput screening applications.
-
Fluorescein-based substrates like FDA are highly sensitive but can be limited by product leakage from cells and potential for spontaneous hydrolysis.
-
Coumarin-based substrates such as 4-MUB provide a sensitive and widely used alternative for a range of esterase and lipase assays.
For applications requiring high sensitivity in complex biological matrices, far-red probes like DDAO-AMEs may offer superior performance due to their even longer excitation and emission wavelengths, leading to a better signal-to-noise ratio. Researchers should carefully consider the spectral properties, kinetic parameters, and physical characteristics of each substrate in the context of their specific enzyme and assay conditions to ensure the selection of the most appropriate tool for their studies.
References
Resorufin Butyrate for Triglyceride Lipase Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of triglyceride lipase (B570770) activity. This guide provides a detailed comparison of Resorufin butyrate (B1204436) with other common substrates, supported by experimental data and protocols to aid in making an informed decision for your specific research needs.
Is Resorufin Butyrate a Specific Substrate for Triglyceride Lipases?
This compound is a fluorogenic substrate that is hydrolyzed by triglyceride lipases, such as lipoprotein lipase (LPL), to produce the highly fluorescent compound resorufin.[1][2][3][4][5] Its primary advantage lies in its soluble and monomeric nature, which helps to circumvent the complications and artifacts often associated with particle-based substrates traditionally used in lipase assays.
However, it is crucial to note that This compound is not strictly specific for triglyceride lipases . It is also a known substrate for cholinesterases, which can lead to confounding results if these enzymes are present in the experimental system. This lack of absolute specificity necessitates careful consideration of the biological matrix being assayed and the inclusion of appropriate controls.
Comparison of this compound with Alternative Substrates
Several alternative substrates are available for measuring triglyceride lipase activity, each with its own set of advantages and disadvantages. The following tables provide a comparative overview of their performance based on available experimental data.
Table 1: Quantitative Comparison of Kinetic Parameters for Various Lipase Substrates
| Substrate | Lipase | Km (µM) | Vmax (µmol/ml/min) | kcat/KM (s⁻¹M⁻¹) | Notes |
| This compound | Bovine Lipoprotein Lipase | ~40 | - | - | Km was estimated as full saturation was not reached due to substrate insolubility at high concentrations. |
| EnzChek Lipase Substrate | Bovine Lipoprotein Lipase | 1.36 | 0.89 | - | A FRET-based triglyceride analog. |
| TG-ED (FRET-based) | - | - | - | 460 | A synthesized fluorogenic triglyceride with an Edans-Dabcyl FRET pair. |
| TG-FD (FRET-based) | - | - | - | 59 | A synthesized fluorogenic triglyceride with a fluorescein-Dabcyl FRET pair. |
| TG-F2 (self-quenching) | - | - | - | 346 | A synthesized fluorogenic triglyceride relying on fluorescein (B123965) self-quenching. |
Note: The kinetic parameters presented are from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution.
Table 2: Qualitative Comparison of Triglyceride Lipase Substrates
| Substrate | Type | Detection Method | Key Advantages | Key Disadvantages |
| This compound | Fluorogenic | Fluorescence | Soluble, monomeric, high-throughput compatible. | Not specific (also a substrate for cholinesterase). |
| EnzChek Lipase Substrate | FRET-based | Fluorescence | High sensitivity, real-time homogeneous assay. | Also hydrolyzed by hepatic and endothelial lipases. |
| DGGR | Chromogenic | Colorimetric | Specific for pancreatic lipase in the presence of colipase. | Can be hydrolyzed by other lipases, potential for interference. |
| FRET-based Triglycerides | FRET-based | Fluorescence | Can be tailor-made for specific assays, high sensitivity. | Synthesis can be complex, potential for intermolecular quenching at high concentrations. |
| 4-Nitrophenyl butyrate | Chromogenic | Colorimetric | Simple, inexpensive. | Low sensitivity, substrate is an emulsion. |
Experimental Methodologies
This compound Assay Protocol
This protocol is adapted for a high-throughput screening format using bovine lipoprotein lipase (bLPL).
-
Reagent Preparation :
-
Prepare a stock solution of this compound in DMSO.
-
Dilute bLPL in phosphate-buffered saline (PBS), pH 7.5.
-
-
Assay Procedure (384-well plate) :
-
Add 5% final concentration of DMSO to the wells.
-
Add bLPL to a final concentration of 10 nM.
-
Incubate the plate at room temperature for 30 minutes with shaking.
-
Initiate the reaction by adding this compound to a final concentration of 100 nM.
-
Monitor the increase in fluorescence at an excitation wavelength of 500 nm and an emission wavelength of 593 nm for 60 minutes.
-
EnzChek Lipase Substrate Assay Protocol
This protocol is for a real-time, homogeneous fluorogenic assay.
-
Reagent Preparation :
-
Prepare a 4x working solution containing 0.6 M NaCl, 80 mM Tris-HCl (pH 8.0), and 6% fatty acid-free BSA.
-
Prepare the EnzChek lipase substrate solution in 0.05% Zwittergent.
-
-
Assay Procedure (96-well plate) :
-
The final 100 µl reaction volume should contain 0.15 M NaCl, 20 mM Tris-HCl (pH 8.0), 0.0125% Zwittergent, and 1.5% fatty acid-free BSA.
-
Add the desired amount of lipase (e.g., 175 ng of bovine LPL).
-
Initiate the reaction by adding the EnzChek substrate.
-
Measure the increase in fluorescence at an excitation of ~485 nm and an emission of ~515 nm at 37°C.
-
DGGR Assay Protocol
This is a colorimetric assay often used for pancreatic lipase.
-
Reagent Preparation :
-
Reagent 1 (R1): TRIS buffer (40 mmol/L, pH 8.3) containing colipase (≥ 1 mg/L), desoxycholate (≥ 1.8 mmol/L), and taurodesoxycholate (≥ 7.0 mmol/L).
-
Reagent 2 (R2): Tartrate buffer (15 mmol/L, pH 4.0) containing the DGGR substrate (≥ 0.7 mmol/L) and Ca²⁺ (≥ 1 mmol/L).
-
-
Assay Procedure :
-
Mix the sample (serum or plasma) with Reagent 1.
-
Initiate the reaction by adding Reagent 2.
-
Incubate at 37°C.
-
Measure the increase in absorbance at 580 nm due to the formation of methylresorufin.
-
Visualizing the Role of Triglyceride Lipases
The following diagrams illustrate the experimental workflow for a typical lipase assay and the central role of triglyceride lipases in lipoprotein metabolism.
Figure 1. A generalized experimental workflow for a microplate-based lipase assay.
Figure 2. The central role of triglyceride lipases in the metabolism of triglyceride-rich lipoproteins.
Conclusion
This compound serves as a valuable tool for high-throughput screening of triglyceride lipase activity due to its soluble and monomeric properties. However, its lack of specificity for triglyceride lipases over other esterases, such as cholinesterase, is a significant consideration. For studies requiring higher specificity, particularly for pancreatic lipase, substrates like DGGR used in conjunction with colipase may be more appropriate. FRET-based substrates, such as the EnzChek lipase substrate, offer high sensitivity for real-time assays. The choice of substrate should be guided by the specific requirements of the assay, including the desired level of specificity, sensitivity, throughput, and the nature of the biological sample being investigated. Researchers should always validate their chosen assay system and include appropriate controls to ensure the reliability of their results.
References
A Comparative Guide to Cholinesterase Substrates: Acetylthiocholine vs. Butyrylthiocholine
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of cholinesterase activity is pivotal in numerous research fields, from elucidating the intricacies of neurotransmission to the development of novel therapeutics for neurodegenerative diseases and the assessment of pesticide toxicity. The choice of substrate for these assays is a critical determinant of experimental outcomes, influencing sensitivity, specificity, and the interpretation of results. This guide provides an objective comparison of two commonly used thio-based substrates for cholinesterase activity assays: acetylthiocholine (B1193921) and butyrylthiocholine (B1199683), with a focus on their performance in the widely adopted Ellman's assay.
Introduction to Cholinesterase Substrates
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. While structurally similar, they exhibit distinct substrate specificities. AChE preferentially hydrolyzes acetylcholine, whereas BChE demonstrates a broader substrate specificity, hydrolyzing butyrylcholine (B1668140) and other esters. In vitro assays for these enzymes often employ synthetic thio-analogs of their natural substrates, such as acetylthiocholine (ATCh) and butyrylthiocholine (BTCh). The hydrolysis of these substrates by cholinesterases produces thiocholine (B1204863), which can be readily quantified using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB). The reaction between thiocholine and DTNB generates a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.
Substrate Comparison: Acetylthiocholine vs. Butyrylthiocholine
The selection between acetylthiocholine and butyrylthiocholine hinges on the specific research question and the cholinesterase being investigated.
Acetylthiocholine (ATCh) is the preferred substrate for measuring AChE activity due to its structural similarity to the natural substrate, acetylcholine. This specificity makes it a highly sensitive substrate for detecting AChE activity and for screening AChE-specific inhibitors.
Butyrylthiocholine (BTCh) is the substrate of choice for measuring BChE activity. BChE hydrolyzes butyrylthiocholine at a significantly higher rate than acetylthiocholine, making BTCh a more sensitive and specific substrate for this enzyme. This is particularly relevant in later stages of Alzheimer's disease, where BChE activity becomes more prominent.
The key to differentiating between AChE and BChE activity in samples containing both enzymes lies in the differential hydrolysis rates of these substrates. By using both substrates in parallel assays, or by employing selective inhibitors, researchers can dissect the relative contributions of each enzyme to the total cholinesterase activity.
Quantitative Data Presentation
The following table summarizes the kinetic parameters (Michaelis constant, Km, and maximum velocity, Vmax) for the hydrolysis of acetylthiocholine and butyrylthiocholine by acetylcholinesterase and butyrylcholinesterase from various species. Km is an indicator of the substrate concentration at which the enzyme reaches half of its maximum velocity and is inversely related to the affinity of the enzyme for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Acetylcholinesterase (AChE) | ||||
| Electric Eel | Acetylthiocholine | 0.095 - 0.52 | Not consistently reported | [1] |
| Human Erythrocyte | Acetylthiocholine | 0.11 - 0.13 | Not consistently reported | |
| Monopterus albus brain | Acetylthiocholine Iodide | 0.43 | 1.58 | [2] |
| Monopterus albus brain | Butyrylthiocholine Iodide | 0.22 | 1.58 | [2] |
| Butyrylcholinesterase (BChE) | ||||
| Human Serum | Butyrylthiocholine | 0.2 - 0.4 | Not consistently reported | |
| Equine Serum | Acetylthiocholine | 1.2 | 0.124 (µM/s) | [3] |
| Equine Serum | Butyrylthiocholine | 0.28 | Not consistently reported |
Note: The reported kinetic values can vary depending on the experimental conditions such as pH, temperature, and buffer composition.
Experimental Protocols
The most common method for measuring cholinesterase activity using thiocholine-based substrates is the Ellman's assay .
General Principle of Ellman's Assay
Cholinesterase hydrolyzes the thiocholine substrate (acetylthiocholine or butyrylthiocholine) into thiocholine and the corresponding acid. The produced thiocholine then reacts with Ellman's reagent (DTNB) to form the yellow anion 5-thio-2-nitrobenzoic acid (TNB), which is quantified by measuring the absorbance at 412 nm.[4] The rate of color formation is directly proportional to the cholinesterase activity.
Materials
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Ellman's reagent (DTNB) solution (e.g., 10 mM in phosphate buffer)
-
Substrate solution: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (e.g., 10 mM in deionized water)
-
Enzyme solution (e.g., purified enzyme, cell lysate, or plasma sample)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Assay Procedure (96-well plate format)
-
Reagent Preparation: Prepare fresh solutions of DTNB and the substrate on the day of the experiment.
-
Assay Mixture: In each well of the microplate, add:
-
Phosphate buffer
-
DTNB solution
-
Enzyme sample
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the temperature to equilibrate.
-
Reaction Initiation: Add the substrate solution (ATCI or BTCI) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes).
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) from the linear portion of the absorbance versus time curve. The cholinesterase activity can then be calculated using the molar extinction coefficient of TNB (14,150 M-1cm-1).
Mandatory Visualization
Caption: Cholinergic signaling at the synapse.
Caption: Experimental workflow of the Ellman's assay.
Conclusion
The choice between acetylthiocholine and butyrylthiocholine as a substrate for cholinesterase activity assays is critical and should be guided by the specific enzyme of interest. Acetylthiocholine is the preferred substrate for AChE due to its higher specificity, while butyrylthiocholine is more suitable for BChE activity measurements. Understanding the kinetic parameters of these substrates with different cholinesterases is essential for accurate data interpretation. The Ellman's assay provides a robust and straightforward method for quantifying the activity of both enzymes using these thio-substrates. By carefully selecting the appropriate substrate and assay conditions, researchers can obtain reliable and meaningful data to advance our understanding of the cholinergic system and its role in health and disease.
References
- 1. Acetylcholinesterase activity of electric eel is increased or decreased by selected monoterpenoids and phenylpropanoids in a concentration-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Secondary Isotope Effect Study of Equine Serum Butyrylcholinesterase-Catalyzed Hydrolysis of Acetylthiocholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Resorufin Butyrate
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of resorufin (B1680543) butyrate (B1204436), a fluorogenic substrate widely used by researchers, scientists, and drug development professionals. Adherence to these protocols is vital for maintaining a safe laboratory environment and preventing chemical hazards.
Immediate Safety and Handling Precautions
Before handling resorufin butyrate, it is imperative to consult the product's Safety Data Sheet (SDS). As a standard practice, always handle this compound wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the affected area.
Step 1: Eliminate Ignition Sources While this compound itself is not classified as flammable, it is good laboratory practice to remove all potential ignition sources from the spill area.
Step 2: Ensure Proper Ventilation Maintain adequate ventilation to prevent the accumulation of any airborne particles.[1]
Step 3: Contain the Spill Use an inert absorbent material, such as vermiculite, sand, or earth, to cover and contain the spill. Avoid using combustible materials like paper towels for initial containment.
Step 4: Collect and Package Waste Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container designated for hazardous chemical waste.[1]
Step 5: Decontaminate the Area Clean the spill area thoroughly with soap and water. All cleaning materials should also be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations. The following is a general guide for its proper disposal:
Step 1: Waste Identification and Segregation this compound waste should be classified as chemical waste. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Waste Collection and Storage Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and securely sealed container. The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 3: Arrange for Professional Disposal Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the chemical waste. Disposal methods may include sending the material to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. Under no circumstances should this compound be disposed of down the drain.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₄ | |
| Molecular Weight | 283.3 g/mol | |
| Excitation Maximum | ~570 nm | |
| Emission Maximum | ~580 nm | |
| Storage Temperature | -20°C | |
| Solubility in DMSO | ~5 mg/mL | |
| Solubility in Ethanol | ~0.1 mg/mL |
Experimental Protocol Reference
Detailed experimental protocols involving this compound as a fluorogenic substrate for triglyceride lipases and cholinesterase can be found in the following publications:
-
Lam, V., et al. (2012). This compound as a soluble and monomeric high-throughput substrate for a triglyceride lipase. Journal of Biomolecular Screening, 17(2), 245-251.
-
Guilbault, G.G., & Kramer, D.N. (1965). This compound and indoxyl acetate (B1210297) as fluorogenic substrates for cholinesterase. Analytical Chemistry, 37(1), 120-123.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
